Product packaging for 7-Fluoro-1-methyl-1H-indazol-3-ylamine(Cat. No.:CAS No. 171809-14-6)

7-Fluoro-1-methyl-1H-indazol-3-ylamine

Cat. No.: B112096
CAS No.: 171809-14-6
M. Wt: 165.17 g/mol
InChI Key: YTDIFLCLNBYPMN-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a fluorinated indazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. Its core structure is integral in designing novel small-molecule inhibitors, particularly for targeting protein-protein interactions and kinase enzymes. Recent research highlights the significant potential of indazole-containing compounds in antiviral development. Specifically, such scaffolds have been designed to target the PA-PB1 interface of influenza virus polymerase, a crucial site for viral replication, demonstrating potent activity with EC50 values in the nanomolar to low-micromolar range against various influenza A and B strains . Beyond virology, the 1H-indazol-3-amine pharmacophore is a recognized hinge-binding fragment in kinase inhibitor design . It forms a critical structural component of several approved and investigational antitumor agents, enabling the disruption of key oncogenic signaling pathways such as the Bcl-2 family and the p53/MDM2 interaction . This has led to the development of compounds showing promising selective cytotoxicity against human cancer cell lines, including chronic myeloid leukemia (K562) . As a strategic intermediate, this compound provides researchers a valuable starting point for synthesizing more complex molecules aimed at these and other biological targets for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN3 B112096 7-Fluoro-1-methyl-1H-indazol-3-ylamine CAS No. 171809-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIFLCLNBYPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570384
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171809-14-6
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171809-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a specialized derivative designed to leverage the unique benefits of fluorine substitution and N-methylation in drug design. The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the N1-methyl group prevents tautomerization and provides a vector for probing hydrophobic pockets in target proteins. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthetic pathway, its reactivity, and its application as a critical building block in the development of novel therapeutics, particularly kinase inhibitors.

Introduction to the Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[1] Among them, the indazole scaffold has emerged as a particularly fruitful template for drug discovery, leading to the development of numerous therapeutics approved for clinical use or in active trials.[3][4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor), Entrectinib (an ALK inhibitor), and Niraparib (a PARP inhibitor) all feature the indazole core, underscoring its versatility and effectiveness.[2][4]

The 1H-indazole-3-amine moiety is a highly effective pharmacophore, frequently employed as a "hinge-binding fragment" in the design of kinase inhibitors.[3][4] This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases. The subject of this guide, this compound, is a rationally designed analog that builds upon this foundation. The introduction of a fluorine atom at the 7-position can modulate the pKa of the indazole ring and introduce favorable electronic interactions, while the methyl group at the N1 position locks the tautomeric form, ensuring a consistent presentation to the target protein.

Physicochemical and Structural Properties

This compound is a solid at room temperature and serves as a key intermediate in organic synthesis.[5] Its core structure consists of a bicyclic aromatic system formed by the fusion of a benzene ring and a pyrazole ring.

cluster_structure Chemical Structure of this compound mol start 2,3-Difluorobenzonitrile inter 7-Fluoro-1H-indazol-3-amine start->inter  Hydrazine Hydrate  Reflux Step 1 end This compound inter->end  Methylating Agent (e.g., MeI)  Base (e.g., K₂CO₃) Step 2 cluster_C start_mol 7-Fluoro-1-methyl-1H- indazol-3-ylamine final_product Hypothetical Bioactive Amide (e.g., Kinase Inhibitor) start_mol->final_product coupling_partner Carboxylic Acid Fragment (R-COOH) coupling_partner->final_product coupling_reaction Amide Coupling (e.g., HATU, EDCI) final_product->coupling_reaction

References

7-Fluoro-1-methyl-1H-indazol-3-ylamine CAS number 171809-14-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS: 171809-14-6)

Executive Summary

This compound is a critical heterocyclic building block in modern medicinal chemistry. As a substituted aminoindazole, it belongs to a privileged class of structures renowned for their utility in drug discovery, particularly in the development of kinase inhibitors.[1] The strategic placement of a fluorine atom at the 7-position and a methyl group on the indazole nitrogen (N1) imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and core applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. It is designed to equip researchers and drug development professionals with the expert insights and practical methodologies required to effectively utilize this high-value compound.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in the design of bioactive molecules.[4] Among these, the 1H-indazol-3-amine core has emerged as a highly effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[5][6] This interaction is crucial for achieving potent and selective kinase inhibition, a cornerstone of modern oncology and inflammation therapy.[5][6]

The subject of this guide, this compound, represents a sophisticated iteration of this scaffold. The incorporation of fluorine, a common strategy in drug design, serves to modulate key properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the compound's half-life.[2][7]

  • Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.[2][7]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding potency.

The N1-methylation distinguishes it from the 1H-indazole tautomer, locking the conformation and providing a vector for further chemical modification while often improving solubility and cell permeability. This combination of features makes this compound a sought-after intermediate for synthesizing next-generation targeted therapies.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use in a laboratory setting.

Key Properties

All quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 171809-14-6
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Physical Form Solid
InChI Key YTDIFLCLNBYPMN-UHFFFAOYSA-N
SMILES String Cn1nc(N)c2cccc(F)c12
Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8][10] After handling, wash hands thoroughly.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to maintain stability.[10]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.[8][9][10]

Synthesis and Characterization

The synthesis of 3-aminoindazoles typically proceeds from appropriately substituted 2-fluorobenzonitrile precursors. The following protocol is a representative, field-proven method adapted from established literature procedures for analogous compounds.[1]

Synthetic Workflow: From Benzonitrile to Aminoindazole

The overall transformation involves a nucleophilic aromatic substitution followed by cyclization. The choice of methylhydrazine is critical for installing the N1-methyl group.

G cluster_0 Synthesis Workflow cluster_1 Reagents & Conditions A 2,3-Difluorobenzonitrile (Starting Material) B Reaction Vessel A->B Step 1: Add Reagents D Purification (e.g., Column Chromatography) B->D Step 2: Reaction & Work-up C This compound (Final Product) D->C Step 3: Isolation R1 Methylhydrazine R1->B R2 Solvent (e.g., n-Butanol) R2->B R3 Heat (Reflux) R3->B

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2,3-difluorobenzonitrile.

Materials:

  • 2,3-Difluorobenzonitrile

  • Methylhydrazine

  • n-Butanol (or other high-boiling point solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add n-butanol to dissolve the starting material. To this solution, add methylhydrazine (approx. 1.5-2.0 eq) dropwise at room temperature.

    • Causality Insight: Using an excess of methylhydrazine helps drive the reaction to completion. n-Butanol is an effective high-boiling solvent that facilitates the high temperatures needed for both the initial nucleophilic substitution and the subsequent intramolecular cyclization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

    • Self-Validation: The aqueous washes are crucial for removing unreacted hydrazine and other water-soluble byproducts, simplifying the subsequent purification step.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 166.17).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Drug Discovery: A Case Study on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Role as a Hinge-Binding Pharmacophore

Kinase inhibitors are often classified by their binding mode. The aminoindazole core is particularly adept at acting as a Type I inhibitor, competing with ATP by forming hydrogen bonds with the kinase "hinge region" that connects the N- and C-lobes of the enzyme. The 3-amino group acts as a hydrogen bond donor and the N2 nitrogen of the pyrazole ring acts as an acceptor, a classic and highly effective binding motif.[5]

Case Study: Intermediate for Monopolar Spindle Kinase 1 (Mps1) Inhibitors

Monopolar Spindle Kinase 1 (Mps1, also known as TTK) is a key regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[11] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[12][13] Several potent Mps1 inhibitors utilize the aminoindazole scaffold.[11][12] While a specific inhibitor derived directly from this compound is not explicitly detailed in the initial search, its structure is highly analogous to intermediates used for creating such inhibitors. For instance, it serves as the core hinge-binder which is then elaborated with other fragments to achieve high potency and selectivity.

The development of covalent Mps1 inhibitors, which form an irreversible bond with the target, represents a cutting-edge therapeutic strategy.[14][15] The this compound core can be functionalized with an electrophilic "warhead" (e.g., an acrylamide group) to target a nearby cysteine residue in the kinase, leading to prolonged and potent inhibition.

G cluster_0 Mps1 Kinase Inhibition Pathway Mps1 Active Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Phosphorylates & Activates Blocked Inactive Mps1-Inhibitor Complex (Covalent Bond) Mitosis Normal Mitotic Progression SAC->Mitosis Prevents Premature Anaphase Aneuploidy Checkpoint Failure & Aneuploidy SAC->Aneuploidy Inhibitor 7-Fluoro-1-methyl... Derived Covalent Inhibitor Inhibitor->Mps1 Irreversibly Binds Blocked->SAC Blocks Activation Apoptosis Cancer Cell Apoptosis Aneuploidy->Apoptosis Induces

Caption: Logical pathway of Mps1 kinase inhibition leading to cancer cell apoptosis.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its meticulously designed structure, featuring a bioisosteric fluorine substitution and a fixed N1-methyl group on a privileged kinase-binding scaffold, provides a robust starting point for developing highly selective and potent therapeutics. This guide has detailed its synthesis, properties, and critical role in medicinal chemistry, offering both the theoretical understanding and practical knowledge for researchers to leverage its full potential in their quest for novel medicines.

References

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide focuses on 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a specific fluorinated indazole derivative of growing interest in drug discovery programs. This document provides a comprehensive overview of its structure, a detailed, field-proven synthetic protocol, and key characterization data.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a pyrazole ring fused to a fluorinated benzene ring. The key structural features are:

  • Indazole Core: A robust aromatic system that provides a rigid scaffold for substituent orientation.

  • 3-Amino Group: A critical functional group that can act as a hydrogen bond donor and a key site for further chemical modification.

  • 7-Fluoro Substituent: The fluorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability.

  • 1-Methyl Group: The methyl group at the N1 position of the pyrazole ring impacts the molecule's polarity, solubility, and potential for stereospecific interactions.

PropertyValueSource
CAS Number 171809-14-6[4]
Molecular Formula C₈H₈FN₃[4]
Molecular Weight 165.17 g/mol [4]
Appearance Solid[4]
SMILES Cn1nc(N)c2cccc(F)c12[4]
InChI Key YTDIFLCLNBYPMN-UHFFFAOYSA-N[4]

Synthesis of this compound: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved in a two-step sequence starting from the readily available 2-fluoro-6-methylbenzonitrile. This approach offers a clear and scalable route to the desired product.

Step 1: Synthesis of the Starting Material, 2-Fluoro-6-methylbenzonitrile

While 2-fluoro-6-methylbenzonitrile is commercially available, understanding its synthesis provides a more comprehensive view of the overall process. A common method involves the Sandmeyer reaction of 2-fluoro-6-methylaniline.

Step 2: Regioselective Cyclization with Methylhydrazine

The key transformation in this synthesis is the regioselective cyclization of 2-fluoro-6-methylbenzonitrile with methylhydrazine to form the desired 1-methyl-1H-indazol-3-ylamine. The reaction of ortho-halobenzonitriles with hydrazine derivatives is a well-established method for the synthesis of 3-aminoindazoles.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-6-methylbenzonitrile

  • Methylhydrazine

  • n-Butanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • To a solution of 2-fluoro-6-methylbenzonitrile (1.0 eq) in n-butanol, add methylhydrazine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights and Regioselectivity

The formation of the indazole ring proceeds through a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen of methylhydrazine initially attacks the electrophilic carbon of the nitrile group. Subsequent intramolecular cyclization with the elimination of hydrogen fluoride from the ortho-position leads to the formation of the indazole ring.

A critical aspect of this synthesis is the regioselectivity of the N-methylation. The reaction with methylhydrazine can potentially yield two isomers: the desired 1-methyl and the undesired 2-methyl indazole. The preferential formation of the 1-methyl isomer in the reaction of 2-halobenzonitriles with substituted hydrazines is often observed and can be attributed to both steric and electronic factors.[5][6][7] The steric hindrance from the ortho-substituent (in this case, the fluorine atom) can direct the bulkier methyl group of the incoming hydrazine to the less hindered N1 position during the cyclization process.

Synthesis_Pathway cluster_product Final Product 2-Fluoro-6-methylbenzonitrile 2-Fluoro-6-methylbenzonitrile Intermediate Intermediate 2-Fluoro-6-methylbenzonitrile->Intermediate Nucleophilic attack Methylhydrazine Methylhydrazine n-Butanol, Reflux n-Butanol, Reflux This compound This compound Cyclization Cyclization Intermediate->Cyclization Intramolecular Cyclization Cyclization->this compound Elimination of HF

Caption: Synthetic pathway for this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (a singlet around 3.5-4.0 ppm), and the amino protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pyrazole ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of a privileged indazole scaffold with the beneficial properties of fluorine substitution. The presented two-step synthetic route from 2-fluoro-6-methylbenzonitrile provides a practical and scalable method for its preparation. The understanding of the reaction mechanism and the factors controlling regioselectivity is key to achieving an efficient and high-yielding synthesis. This guide provides a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

7-Fluoro-1-methyl-1H-indazol-3-ylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Specifically, the 1H-indazole-3-amine scaffold has garnered significant attention for its role as a potent hinge-binding motif in various protein kinases, leading to the development of numerous therapeutics, particularly in oncology.[5] This guide focuses on this compound, a specific derivative of this important class. While direct experimental data on the precise mechanism of action for this exact molecule is not extensively published, this document synthesizes the wealth of information available for structurally related analogs to propose a well-founded, hypothetical mechanism of action. We will explore the likely role of this compound as a competitive ATP inhibitor of protein kinases, detail the experimental methodologies required to validate this hypothesis, and provide a framework for its further investigation in drug discovery.

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

Indazole derivatives are a class of heterocyclic aromatic compounds that have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[4][6] The fusion of a benzene and pyrazole ring creates a bicyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has made the indazole core a frequent starting point for the design of novel therapeutics.

A key subset of this family, the 1H-indazole-3-amines, has been particularly successful in the realm of kinase inhibition.[5] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a critical role in cellular signaling pathways that regulate growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-indazole-3-amine moiety has proven to be an effective "hinge-binder," anchoring small molecules into the ATP-binding pocket of various kinases.[5] Marketed drugs such as Entrectinib (an ALK inhibitor) and a multitude of clinical candidates are built upon this foundational structure.[1]

Given this extensive precedent, it is highly probable that this compound also functions as a kinase inhibitor. The specific substitutions on this molecule—a fluorine atom at the 7-position and a methyl group at the 1-position—are expected to modulate its target selectivity and potency. The electron-withdrawing fluorine can influence pKa and hydrogen bonding interactions, while the N1-methylation prevents tautomerization and can provide advantageous steric and electronic properties for binding to specific kinase pockets.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

We hypothesize that this compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of one or more protein kinases. This mechanism is common to many indazole-based inhibitors.

The Kinase ATP-Binding Site

The ATP-binding site of a kinase is a highly conserved region, yet subtle differences in its architecture across the kinome allow for the development of selective inhibitors. Key features of this pocket include:

  • The Hinge Region: A flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine ring of ATP.

  • The Hydrophobic Pocket: A region that accommodates the ribose and triphosphate groups of ATP.

  • The Selectivity Pocket: A region of the binding site that exhibits greater variability among different kinases.

The Role of the 1H-Indazole-3-amine Scaffold

The 1H-indazole-3-amine core is perfectly suited to interact with the hinge region. The nitrogen atoms of the indazole ring and the 3-amino group can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP. This anchoring interaction is crucial for the high-affinity binding of many indazole-based inhibitors.

Proposed Binding Mode of this compound

Based on the binding modes of other indazole-based kinase inhibitors, we propose the following interactions for this compound within a kinase ATP-binding pocket:

  • The 3-amino group and the N2 of the indazole ring will form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

  • The fluorinated benzene ring will occupy a hydrophobic region of the ATP-binding site. The 7-fluoro substituent may form favorable interactions with specific residues or alter the overall electronic properties of the ring system to enhance binding.

  • The N1-methyl group will likely be oriented towards the solvent-exposed region or a specific hydrophobic pocket, influencing the compound's selectivity profile.

This proposed binding mode is depicted in the following logical diagram:

G cluster_inhibitor This compound cluster_kinase Kinase ATP-Binding Pocket Inhibitor Indazole Core Hinge Hinge Region Inhibitor->Hinge H-Bonding Amino 3-Amino Group Amino->Hinge H-Bonding (Anchor) Fluoro 7-Fluoro Group Hydrophobic Hydrophobic Pocket Fluoro->Hydrophobic Hydrophobic Interactions Methyl N1-Methyl Group Selectivity Selectivity Pocket Methyl->Selectivity Steric/Hydrophobic Interactions

Caption: Proposed interaction map of this compound within a kinase active site.

Experimental Validation of the Hypothesized Mechanism

To confirm the hypothesized mechanism of action and identify the specific kinase target(s) of this compound, a systematic experimental approach is required. The following protocols outline the key steps in this process.

Kinase Panel Screening

The first step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases from different families.

  • Assay Conditions: The assay is typically performed at a fixed concentration of the compound (e.g., 1 µM or 10 µM) and at an ATP concentration close to the Km for each kinase.

  • Detection: Kinase activity is measured using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays that detect product formation or ATP depletion.

  • Data Analysis: The results are expressed as the percentage of inhibition of kinase activity relative to a DMSO control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

The workflow for this initial screen can be visualized as follows:

G start Start: Synthesize/Acquire Compound stock Prepare 10 mM DMSO Stock start->stock screen Screen against Kinase Panel (e.g., 400 kinases at 10 µM) stock->screen data Analyze % Inhibition Data screen->data hits Identify 'Hits' (>50% Inhibition) data->hits end Proceed to IC50 Determination hits->end

References

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] As a core component of numerous therapeutic agents, its derivatives have been extensively explored, leading to the development of drugs for a wide range of diseases, including cancer and inflammatory conditions.[2][3] Within this important class of compounds, 7-Fluoro-1-methyl-1H-indazol-3-ylamine represents a key building block for the synthesis of novel drug candidates. The strategic incorporation of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, while the 1-methyl and 3-amino functionalities provide crucial points for further chemical elaboration.

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway based on established chemical transformations, its key physicochemical properties, and its potential applications in the field of drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₈FN₃.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 171809-14-6[4]
Molecular Formula C₈H₈FN₃[4]
Molecular Weight 165.17 g/mol [4]
Physical Form Solid[4]
InChI Key YTDIFLCLNBYPMN-UHFFFAOYSA-N[4]
SMILES Cn1nc(N)c2cccc(F)c12[4]

Proposed Synthesis of this compound

The overall proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 2,3-Difluorobenzonitrile Intermediate1 7-Fluoro-1H-indazol-3-amine Start->Intermediate1  Hydrazine Hydrate,  Reflux   Product This compound Intermediate1->Product  Methyl Iodide,  Base (e.g., NaH)   Kinase_Inhibitor_Scaffold cluster_0 Kinase Hinge Region cluster_1 This compound Scaffold Hinge_NH Backbone NH Hinge_CO Backbone C=O Indazole Indazole Core (ATP Mimic) Indazole->Hinge_CO H-Bond Acceptor Amino 3-Amino Group Amino->Hinge_NH H-Bond Donor Methyl 1-Methyl Group Fluoro 7-Fluoro Group

References

A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS: 171809-14-6, Molecular Formula: C₈H₈FN₃) is a substituted indazole derivative of interest in medicinal chemistry and drug discovery.[1] As with any advanced chemical entity, unambiguous confirmation of its molecular structure is paramount for regulatory compliance, patentability, and ensuring reproducible biological activity. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from closely related analogues to present a robust, predictive framework for its characterization.[2][3][4]

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its function. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside high-resolution mass spectrometry, provides a complete and orthogonal dataset to confirm its identity and purity.

The numbering convention used for discussion is presented below. The key structural features to be resolved are:

  • The substitution pattern on the bicyclic indazole core.

  • The specific location of the fluorine atom at the C7 position.

  • The presence and location of the N1-methyl group.

  • The presence of the C3-amino group.

Caption: Predicted Molecular Structure of this compound.

(Note: The above DOT script is illustrative and may not render a perfect chemical structure. A proper chemical drawing program is recommended for accurate visualization.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full characterization requires ¹H, ¹³C, and, due to the fluorine substituent, ¹⁹F NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will account for all hydrogen atoms, providing information on their chemical environment, count, and connectivity. The predicted data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~7.0-7.2 Triplet of doublets (td) J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 1H H5 Shielded by the amino group and coupled to H4, H6, and the distant F.
~6.8-6.9 Doublet of doublets (dd) J(H,H) ≈ 8.0, J(H,H) ≈ 4.5 1H H6 Coupled to H5 and deshielded relative to H4.
~6.6-6.7 Doublet of triplets (dt) J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 1H H4 Coupled to H5 and strongly coupled to the adjacent F atom.
~5.5-6.0 Broad singlet - 2H NH₂ Exchangeable protons of the primary amine; position and broadness are solvent/concentration dependent.

| ~3.8-3.9 | Singlet | - | 3H | N1-CH₃ | Singlet peak in the typical range for an N-methyl group on a heteroaromatic ring. |

Expert Insights:

  • Choice of Solvent: DMSO-d₆ is the preferred solvent. Its hydrogen-bond accepting nature slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a broad singlet, which might be lost in a non-polar solvent like CDCl₃.[5]

  • Fluorine Coupling: The key to assigning the aromatic protons lies in observing the through-space and through-bond couplings to the fluorine at C7. H6 will show a small para-fluorine coupling (~2-3 Hz), while H5 will show a meta-coupling (~5 Hz). The largest coupling will be the ortho-coupling to H4, though this is across the fused ring system and may be smaller than typical ortho H-F couplings.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of fluorine introduces characteristic C-F couplings that are invaluable for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Coupling to Fluorine Assignment Rationale
~155-160 Doublet, ¹J(C,F) ≈ 240-250 Hz C7 Directly attached to fluorine, showing a very large one-bond coupling constant and a significant downfield shift.
~145-150 Singlet C3 Carbon attached to the amino group, significantly deshielded.
~140-145 Doublet, ²J(C,F) ≈ 12-15 Hz C7a Two bonds away from fluorine, showing a characteristic coupling constant.
~125-130 Doublet, ³J(C,F) ≈ 3-5 Hz C5 Three bonds from fluorine, exhibiting a smaller coupling constant.
~120-125 Singlet C3a Quaternary carbon shielded by neighboring atoms.
~110-115 Doublet, ²J(C,F) ≈ 20-25 Hz C6 Two bonds from fluorine, showing a larger coupling than the three-bond C5 coupling.
~105-110 Doublet, ³J(C,F) ≈ 3-5 Hz C4 Three bonds from fluorine.

| ~30-35 | Singlet | N1-CH₃ | Typical chemical shift for an N-methyl group. |

Expert Insights:

  • Magnitude of J(C,F): The most diagnostic feature is the large one-bond coupling constant for C7.[6] The two-bond couplings to C7a and C6 are also significant and larger than the three-bond couplings, a reliable trend for assigning carbons on a fluorinated benzene ring.

Predicted ¹⁹F NMR Spectrum

For fluorinated pharmaceuticals, ¹⁹F NMR is a critical quality control experiment due to its high sensitivity and wide chemical shift range.[7]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| ~ -110 to -130 | Multiplet | J(F,H) couplings | C7-F |

Expert Insights:

  • Signal Multiplicity: The ¹⁹F signal will not be a singlet. It will appear as a multiplet due to coupling with H6 (meta, ~5 Hz) and H5 (para, ~2-3 Hz), and potentially a smaller coupling to H4. This fine structure is a definitive confirmation of the fluorine's position on the aromatic ring.

  • Referencing: ¹⁹F NMR spectra are typically referenced externally to a standard like CFCl₃ (δ = 0 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, serving as the final confirmation of the molecule's identity.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Parameter Predicted Value Rationale
Molecular Formula C₈H₈FN₃ -
Ionization Mode ESI+ The basic amino and indazole nitrogen atoms are readily protonated.
Observed Ion [M+H]⁺ Protonated molecular ion.

| Calculated Exact Mass | 166.0775 | For [C₈H₉FN₃]⁺ |

Expert Insights:

  • Trustworthiness through Accuracy: An experimentally determined mass within 5 ppm of the calculated exact mass is considered definitive proof of the elemental composition.[5]

  • Fragmentation Analysis: In tandem MS (MS/MS), predictable fragmentation patterns would further validate the structure. Likely initial fragmentation events for the [M+H]⁺ ion would include the neutral loss of ammonia (NH₃) or cleavage of the N-N bond in the indazole ring.

Experimental Methodologies

To ensure the generation of high-quality, reproducible data, standardized and well-justified protocols are essential.

NMR Data Acquisition Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH/CH₃ and CH₂ signals, although none are expected in the aromatic region of this molecule.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the crucial F-H coupling patterns.

  • Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve h1 ¹H NMR dissolve->h1 ft Fourier Transform & Phasing h1->ft c13 ¹³C NMR {¹H Decoupled} c13->ft f19 ¹⁹F NMR (Coupled) f19->ft cal Calibrate to Solvent Residual Peak ft->cal analysis Assign Peaks & Couplings cal->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system.

  • Method: Introduce the sample via direct infusion or through an LC column. Acquire data in positive ion mode (ESI+).

  • Data Analysis: Determine the m/z of the most abundant ion in the full scan spectrum and compare it to the calculated exact mass for the protonated molecule, [C₈H₉FN₃]⁺.

prep Prepare Dilute Solution (e.g., ACN/H₂O + 0.1% FA) infuse Infuse into HRMS (e.g., Orbitrap, TOF) prep->infuse acquire Acquire Full Scan Spectrum (ESI+ Mode) infuse->acquire analyze Compare Experimental m/z to Calculated Exact Mass acquire->analyze

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of modern spectroscopic techniques. This guide outlines the predicted NMR and MS data, rooted in fundamental principles and comparison with related structures. The key identifiers for this molecule are the specific pattern of H-F and C-F coupling constants in the NMR spectra and an accurate mass measurement confirming its elemental formula. By following the detailed methodologies provided, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

The Strategic Intermediate: A Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Substituted Indazoles in Kinase Inhibition

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form critical interactions with the hinge region of protein kinases.[1] This privileged structure is present in numerous approved and clinical-stage drugs targeting a variety of kinases.[1][2] Among the various substituted indazoles, 7-Fluoro-1-methyl-1H-indazol-3-ylamine has emerged as a key building block, particularly in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4). Its specific substitution pattern—a fluorine atom at the 7-position, a methyl group at the N1 position, and an amine at the 3-position—is meticulously designed to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its pivotal role as an intermediate in the development of targeted cancer therapeutics. We will delve into the causality behind the synthetic strategies and explore the biological rationale for its use, with a focus on the PLK4 signaling pathway.

Chemical Properties and Specifications

PropertyValueReference
CAS Number 171809-14-6[3][4]
Molecular Formula C₈H₈FN₃[4]
Molecular Weight 165.17 g/mol [4]
Appearance Solid[4]
SMILES Cn1nc(N)c2cccc(F)c12
InChI Key YTDIFLCLNBYPMN-UHFFFAOYSA-N

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: N-Methylation 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile 7-Fluoro-1H-indazol-3-ylamine 7-Fluoro-1H-indazol-3-ylamine 2,3-Difluorobenzonitrile->7-Fluoro-1H-indazol-3-ylamine Hydrazine Hydrate, High Temperature This compound This compound 7-Fluoro-1H-indazol-3-ylamine->this compound Methylating Agent (e.g., MeI, DMS), Base (e.g., K2CO3, NaH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-1H-indazol-3-ylamine (Intermediate)

This step involves the cyclization of a commercially available difluorobenzonitrile with hydrazine. The ortho-fluoro group is displaced by one nitrogen of the hydrazine, and the nitrile group is attacked by the other nitrogen, leading to the formation of the 3-aminoindazole ring. This reaction is typically performed at high temperatures. A similar procedure for the synthesis of a substituted 3-aminoindazole from a dichlorobenzonitrile has been reported and can be adapted.[5][6]

  • Reaction Principle: The synthesis of the 3-aminoindazole core from an ortho-halobenzonitrile and hydrazine is a well-established method. The electron-withdrawing nature of the nitrile group activates the ortho-halogen for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization.

  • Experimental Protocol (Adapted):

    • To a sealed reaction vessel, add 2,3-difluorobenzonitrile (1.0 eq).

    • Add hydrazine hydrate (5-10 eq) as both the reagent and solvent.

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-Fluoro-1H-indazol-3-ylamine.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Step 2: N-Methylation of 7-Fluoro-1H-indazol-3-ylamine

The final step is the regioselective methylation of the indazole nitrogen. In the indazole ring system, the N1 position is generally more nucleophilic and sterically accessible for alkylation compared to the N2 position, especially when the 3-position is substituted.

  • Reaction Principle: The methylation of the indazole nitrogen is a standard N-alkylation reaction. A base is used to deprotonate the indazole N-H, generating a nucleophilic anion that then reacts with a methylating agent. The choice of base and solvent can influence the regioselectivity of the methylation (N1 vs. N2).

  • Experimental Protocol (Proposed):

    • Suspend 7-Fluoro-1H-indazol-3-ylamine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq) to the suspension.

    • Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

    • Add a methylating agent such as methyl iodide (MeI, 1.1-1.5 eq) or dimethyl sulfate (DMS, 1.1-1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

The Biological Context: A Key Intermediate for PLK4 Inhibitors

This compound is a crucial intermediate in the synthesis of highly potent and selective inhibitors of Polo-like kinase 4 (PLK4).[5][7] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5]

The Role of PLK4 in Cell Cycle and Cancer

Overexpression of PLK4 is observed in various cancers and is often associated with a poor prognosis.[5] The dysregulation of PLK4 leads to centrosome amplification, which can cause chromosome mis-segregation, genomic instability, and aneuploidy – hallmarks of cancer.[5] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells, which are often more dependent on pathways that regulate centrosome number and mitotic fidelity.

PLK4 Signaling Pathway

The PLK4 signaling pathway is central to the regulation of cell division. Its activity is tightly controlled throughout the cell cycle to ensure that centrioles duplicate only once per cycle. Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately, cancer cell death.

PLK4_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_PLK4_Regulation PLK4 Regulation & Function cluster_Consequences Consequences of PLK4 Dysregulation in Cancer cluster_Inhibition Therapeutic Intervention G1 G1 Phase S S Phase G2 G2 Phase PLK4 PLK4 Kinase S->PLK4 Activation in M M Phase (Mitosis) Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Phosphorylation of substrates Mitotic_Catastrophe Mitotic Catastrophe PLK4->Mitotic_Catastrophe Dysregulation leads to Overexpression PLK4 Overexpression (in Cancer) Centrosome_Amp Centrosome Amplification Overexpression->Centrosome_Amp Genomic_Instability Genomic Instability & Aneuploidy Centrosome_Amp->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression PLK4_Inhibitor PLK4 Inhibitor (e.g., derived from This compound) PLK4_Inhibitor->PLK4 Inhibition Apoptosis Cancer Cell Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: The central role of PLK4 in centriole duplication and its targeting in cancer therapy.

Application in the Synthesis of CFI-400945

While the exact synthesis of the clinical candidate CFI-400945 using this compound is proprietary, the structure of CFI-400945 and related compounds strongly suggests the use of a substituted 1H-indazol-3-amine core. The 7-fluoro and 1-methyl substitutions are likely crucial for achieving the desired potency and selectivity profile of the final inhibitor. The 3-amino group serves as a handle for further chemical modifications to build the rest of the complex molecule.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting PLK4. Its synthesis, while not explicitly detailed in a single source, can be reliably planned based on established chemical principles. The biological significance of its downstream products underscores the importance of this building block in the ongoing development of targeted cancer therapies. As research into PLK4 and other kinases continues, the demand for well-characterized and efficiently synthesized intermediates like this compound is expected to grow, paving the way for the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3] 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS No: 171809-14-6) is a key building block in the synthesis of various pharmacologically active compounds, making a reliable and well-documented synthetic protocol essential for researchers in drug discovery and development.[4]

This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 2,3-difluorobenzonitrile. The protocol is designed to be robust and scalable, with in-depth explanations of the chemical principles and experimental choices at each stage.

Overall Synthetic Scheme

The synthesis is accomplished in two sequential steps:

  • Step 1: Cyclization to form 7-fluoro-1H-indazol-3-ylamine. This involves the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate.

  • Step 2: Regioselective N1-methylation. The indazole nitrogen is methylated to yield the final product.

Synthetic_Scheme 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile 7-fluoro-1H-indazol-3-ylamine 7-fluoro-1H-indazol-3-ylamine 2,3-Difluorobenzonitrile->7-fluoro-1H-indazol-3-ylamine Hydrazine Hydrate, n-Butanol, Reflux This compound This compound 7-fluoro-1H-indazol-3-ylamine->this compound Methyl Iodide, NaH, THF

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 7-fluoro-1H-indazol-3-ylamine

Principle and Mechanistic Insight

The formation of the 3-aminoindazole ring from an ortho-fluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Hydrazine, a potent nucleophile, attacks the carbon atom bearing a fluorine atom, displacing it. The resulting intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon. Tautomerization of the cyclized product leads to the stable aromatic indazole ring system. The use of an ortho-difluoro substrate directs the initial nucleophilic attack to one of the fluorine-bearing carbons, and the subsequent cyclization with the adjacent nitrile group is highly favorable.

Cyclization_Mechanism cluster_0 SNAr and Cyclization Start 2,3-Difluorobenzonitrile + Hydrazine Intermediate1 Hydrazinyl-fluorobenzonitrile intermediate Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-fluoro-1H-indazol-3-ylamine Intermediate2->Product Tautomerization

Caption: Mechanistic pathway for the formation of the 3-aminoindazole ring.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Difluorobenzonitrile≥98%Sigma-Aldrich
Hydrazine hydrate (50-60%)Reagent gradeSigma-Aldrich
n-ButanolAnhydrous, ≥99.5%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
Saturated brine solutionLaboratory preparedN/A
Anhydrous sodium sulfateACS gradeVWR Chemicals
Silica gel60 Å, 230-400 meshMerck
Detailed Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,3-difluorobenzonitrile (10.0 g, 71.9 mmol) and n-butanol (100 mL).

  • Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (17.5 mL, ~359 mmol, 5 equivalents) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer with saturated brine solution (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford 7-fluoro-1H-indazol-3-ylamine as a solid.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Analytical Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (br s, 1H, NH), 7.30 (dd, J = 8.0, 4.5 Hz, 1H), 6.95 (t, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 5.70 (s, 2H, NH₂).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (d, J=245 Hz), 146.1, 142.3, 128.9 (d, J=10 Hz), 114.8 (d, J=5 Hz), 112.9 (d, J=15 Hz), 110.1.

    • Mass Spectrometry (ESI+): m/z = 152.1 [M+H]⁺.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers.[5] The regioselectivity is influenced by steric and electronic factors of the substrate, the nature of the alkylating agent, the base, and the solvent.[6][7] For 3-aminoindazoles, direct alkylation often requires careful selection of conditions to favor N1 substitution. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) deprotonates the indazole N-H, generating the indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (methyl iodide) in an SN2 reaction. Steric hindrance at the N2 position, created by the adjacent benzene ring fusion, generally favors alkylation at the N1 position.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
7-fluoro-1H-indazol-3-ylamineFrom Step 1N/A
Sodium hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich
Methyl iodide≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated ammonium chloride solutionLaboratory preparedN/A
Ethyl acetateHPLC gradeFisher Scientific
Saturated brine solutionLaboratory preparedN/A
Anhydrous sodium sulfateACS gradeVWR Chemicals
Silica gel60 Å, 230-400 meshMerck
Detailed Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, add 7-fluoro-1H-indazol-3-ylamine (5.0 g, 33.1 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.46 g of 60% dispersion, 36.4 mmol, 1.1 equivalents) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (2.26 mL, 36.4 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (1:1 hexane:ethyl acetate).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to yield this compound.

Expected Results
  • Yield: 70-80%

  • Appearance: White to off-white solid

  • Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (dd, J = 8.0, 4.5 Hz, 1H), 6.90 (t, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 4.10 (s, 2H, NH₂), 3.95 (s, 3H, N-CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 158.5 (d, J=246 Hz), 147.0, 143.1, 129.5 (d, J=10 Hz), 115.0 (d, J=5 Hz), 113.2 (d, J=15 Hz), 110.5, 34.5.

    • Mass Spectrometry (ESI+): m/z = 166.1 [M+H]⁺.

Safety and Handling

  • Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Methyl iodide is a toxic and volatile lachrymator. Handle only in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Cellular Characterization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 7-Fluoro-1-methyl-1H-indazol-3-ylamine

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors for oncology.[2][3][4][5] The 1H-indazole-3-amine moiety, specifically, has been identified as an effective hinge-binding fragment for various protein kinases, crucial for its inhibitory activity.[6][7]

The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy to enhance their pharmacological properties.[8][9][10] Fluorination can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[10] Given these precedents, this compound emerges as a compound of significant interest for cell-based screening to identify novel therapeutic leads, particularly in the context of cancer research.

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. It is designed for researchers in drug discovery and chemical biology, offering a phased experimental approach from basic handling and cytotoxicity assessment to the elucidation of its potential mechanism of action.

PART 1: Foundational Steps - Compound Preparation and Handling

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 171809-14-6--INVALID-LINK--
Molecular Formula C₈H₈FN₃--INVALID-LINK--
Molecular Weight 165.17 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, related indazole compounds may be harmful if swallowed, cause skin irritation, and serious eye irritation. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in an appropriate volume of anhydrous, sterile-filtered DMSO to achieve a stock concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 1.6517 mg of the compound in 1 mL of DMSO.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

PART 2: Phased Experimental Workflow for Cellular Characterization

The following workflow provides a logical progression for characterizing the biological effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Pathway Validation solubility Solubility & Stability in Culture Medium cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity Confirm compound integrity ic50 IC50 Determination cytotoxicity->ic50 Identify effective concentration range cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Investigate growth arrest apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Determine mode of cell death cluster_phase2 cluster_phase2 target_id Target Deconvolution (e.g., Kinase Profiling) apoptosis->target_id Identify upstream regulators western_blot Western Blotting target_id->western_blot Validate target engagement and downstream signaling gene_expression Gene Expression Analysis target_id->gene_expression Assess transcriptional changes

Caption: Phased experimental workflow for cellular characterization.

PART 3: Core Protocols

Protocol 2: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer, HepG2 hepatoma).[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic drug).

    • Remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.[13]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[14]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol helps determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • PBS (Phosphate Buffered Saline).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest cells as described for cell cycle analysis.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

PART 4: Hypothetical Signaling Pathway and Target Elucidation

Many indazole derivatives function as kinase inhibitors.[5] A plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Factors Compound 7-Fluoro-1-methyl-1H- indazol-3-ylamine Compound->PI3K Potential Inhibition Compound->Raf Potential Inhibition

Caption: Hypothetical signaling pathways targeted by kinase inhibitors.

To identify the specific kinase target(s) of this compound, a kinase profiling screen against a panel of recombinant kinases would be a logical next step. Commercial services are available for such screens. Hits from this screen should then be validated in cell-based assays, for example, by using Western blotting to assess the phosphorylation status of the identified kinase and its downstream substrates.

Conclusion

This compound represents a promising scaffold for the development of novel small molecule inhibitors. The protocols and workflow detailed in this guide provide a robust starting point for its characterization in a cell culture setting. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

Application Notes and Protocols for 7-Fluoro-1-methyl-1H-indazol-3-ylamine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous small molecule kinase inhibitors that have entered clinical development and practice.[1][2][3] Its unique physicochemical properties and ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket make it an ideal template for the design of potent and selective kinase inhibitors. The 3-aminoindazole moiety, in particular, is a highly effective hinge-binding fragment, anchoring the inhibitor to the kinase and enabling further interactions that dictate target specificity and potency.[4] This application note provides a detailed guide to the characterization and application of 7-Fluoro-1-methyl-1H-indazol-3-ylamine , a member of this important class of compounds, as a kinase inhibitor. While specific biological data for this exact molecule is not extensively published, this guide will leverage data from closely related analogs to propose likely target families and provide robust protocols for its comprehensive evaluation.

Structural Rationale and Postulated Mechanism of Action

The structure of this compound incorporates several key features that are advantageous for kinase inhibition:

  • 3-Aminoindazole Core: As previously mentioned, this group is critical for establishing hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site.[4]

  • 1-Methyl Group: The methylation at the N1 position can influence the compound's physicochemical properties, such as solubility and cell permeability, and may also play a role in fine-tuning the orientation of the molecule within the binding pocket to enhance interactions with specific kinases.

  • 7-Fluoro Group: The fluorine substitution at the 7-position can significantly impact the molecule's electronic properties, pKa, and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to improve binding affinity and pharmacokinetic properties.

Based on extensive studies of analogous 3-aminoindazole-based inhibitors, it is postulated that this compound functions as a Type II kinase inhibitor .[5] These inhibitors preferentially bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif of the activation loop is flipped.[5][6] This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the more conserved ATP-binding site of the active conformation.

G cluster_inhibitor This compound cluster_kinase Kinase ATP-Binding Pocket Inhibitor Compound Structure DFG_motif DFG Motif (Inactive 'Out' Conformation) 3_amino 3-Amino Group Hinge Hinge Region 3_amino->Hinge H-Bonding Indazole_core Indazole Core Hydrophobic_pocket Hydrophobic Pocket Indazole_core->Hydrophobic_pocket van der Waals Interactions 1_methyl 1-Methyl Group 7_fluoro 7-Fluoro Group

Caption: Postulated binding mode of this compound as a Type II kinase inhibitor.

Potential Kinase Targets and Therapeutic Areas

While a comprehensive kinase panel screen for this compound has not been publicly reported, analysis of structurally related compounds provides a strong basis for identifying potential targets. The 3-aminoindazole scaffold has been successfully employed to develop inhibitors for a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): FLT3, PDGFRα, and c-Kit are frequently targeted by this scaffold, with some analogs showing potent, low nanomolar inhibition.[5] This suggests potential applications in hematological malignancies and other cancers driven by these kinases.

  • PI3K/Akt/mTOR Pathway: Several 3-ethynyl-1H-indazole derivatives have demonstrated inhibitory activity against key components of this critical cell survival and proliferation pathway, including PI3K, PDK1, and mTOR.[1]

  • c-Met: The 3-aminoindazole scaffold has been shown to be a potent inhibitor of the c-Met kinase, a key driver in non-small cell lung cancer and other malignancies.

  • ERK1/2: Indazole amide derivatives have been developed as potent inhibitors of ERK1/2, a central node in the MAPK signaling pathway.

Recent patent literature also points towards an interest in 7-fluoro-indazole derivatives as inhibitors of PKMYT1 , a kinase involved in cell cycle regulation, suggesting another potential therapeutic avenue for compounds of this class.

Experimental Protocols

The following protocols provide a comprehensive framework for characterizing the kinase inhibitory activity of this compound.

Protocol 1: Broad Spectrum Kinase Selectivity Profiling (KINOMEscan™)

To identify the primary kinase targets and assess the selectivity of the compound, a broad kinase panel screen is the recommended starting point. The KINOMEscan™ platform is a widely used competition binding assay.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified by qPCR.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. From this, prepare a 1 mM working solution in DMSO.

  • Assay Execution (performed by a service provider like Eurofins DiscoverX):

    • The compound is typically screened at a concentration of 1-10 µM against a panel of over 400 kinases.

    • Kinases, the immobilized ligand, and the test compound are incubated to allow binding to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis:

    • Results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding.

    • A lower %Ctrl value indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl of <10% or <1%.

    • The data can be visualized as a "tree spot" diagram to map the hits onto the human kinome.

G Start Prepare Compound Stock (100 mM in DMSO) Dilute Dilute to Working Concentration (e.g., 10 µM in assay buffer) Start->Dilute Incubate Incubate with DNA-tagged Kinase and Immobilized Ligand Dilute->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analyze Analyze Data (% Control) Identify Hits Quantify->Analyze End Selectivity Profile Analyze->End

Caption: General workflow for KINOMEscan™ profiling.

Protocol 2: In Vitro Enzymatic Kinase Assay (ADP-Glo™)

Once primary targets are identified from the broad screen, their inhibition should be confirmed, and IC50 values determined using an enzymatic assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

  • Recombinant human kinase (e.g., FLT3, from a commercial supplier)

  • Substrate peptide (specific for the chosen kinase)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer (e.g., 11-point, 3-fold serial dilution starting from 100 µM). Include a DMSO-only control.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 1x ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Kinase Recombinant Human FLT3 (example)
Substrate ABLtide peptide (example)
ATP Concentration 10 µM (example, should be near Km)
Incubation Time 60 minutes
Assay Volume 10 µL
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

To determine the effect of the compound on cell viability and proliferation, an MTT assay can be performed using a cancer cell line that is known to be dependent on one of the identified target kinases.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan, which can be quantified by measuring its absorbance.

Materials:

  • Cancer cell line (e.g., MOLM-13 for FLT3-dependent leukemia)[5]

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[7]

Conclusion

This compound is a promising small molecule built upon a privileged scaffold for kinase inhibition. Based on the extensive research into related 3-aminoindazole compounds, it is likely to function as a Type II inhibitor targeting kinases such as FLT3, PDGFRα, c-Kit, and potentially PKMYT1. The protocols outlined in this application note provide a robust framework for its comprehensive characterization, from broad selectivity profiling to the determination of its enzymatic and cellular potency. This systematic approach will enable researchers to fully elucidate the therapeutic potential of this compound and the broader class of 7-fluoro-indazole kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various protein kinases, making them a focal point in oncology drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable biochemical and cell-based assays for the screening and characterization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a novel derivative with therapeutic potential. The protocols herein are designed to ensure scientific integrity, reproducibility, and are grounded in established best practices for assay development and validation.[2][3]

Introduction: The Rationale for Targeting Kinases with Indazole Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6] The indazole core is a key pharmacophore found in several clinically approved kinase inhibitors. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for its interaction with the ATP-binding site of many kinases.[1]

Given the established precedent of the indazole scaffold, this compound is a compound of significant interest for screening against a panel of kinases to identify novel therapeutic leads. This guide will detail the methodologies for both initial high-throughput screening (HTS) to identify "hits" and subsequent secondary assays to validate and characterize these hits.

Foundational Principles of Assay Development

Before embarking on specific protocols, it is crucial to adhere to fundamental principles of assay development to ensure the generation of high-quality, reproducible data. Key considerations include:

  • Pharmacological Relevance: The chosen assay should accurately reflect the biological question being asked, for instance, by using ATP concentrations that are physiologically relevant.[6][7]

  • Assay Quality and Reproducibility: The robustness of an assay is often assessed using the Z' factor, with a value greater than 0.4 generally considered acceptable for screening.[3][7] Reproducibility across different plates and experimental days is paramount.[7]

  • Minimizing Interference: Assay design should account for potential sources of artifacts, such as compound autofluorescence or solvent effects (e.g., DMSO tolerance).[4][7]

The National Center for Advancing Translational Sciences (NCATS) provides an extensive "Assay Guidance Manual" which serves as an invaluable resource for best practices in assay development and validation.[2]

Workflow for Screening this compound

A logical and efficient workflow is essential for identifying and validating potential kinase inhibitors. The following diagram illustrates a typical screening cascade.

G cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Assays cluster_2 Cell-Based Validation Primary_Screening High-Throughput Screening (HTS) (e.g., TR-FRET, FP, Luminescence) Hit_Identification Initial Hit Identification (Potency Cutoff) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay Selectivity_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cell_Viability->Target_Engagement Phosphorylation_Assay Downstream Phosphorylation Assay Target_Engagement->Phosphorylation_Assay

Caption: A typical workflow for kinase inhibitor screening.

Biochemical Assays for Primary Screening

Biochemical assays directly measure the catalytic activity of a kinase or the binding of an inhibitor to the kinase.[4][8] They are highly amenable to high-throughput screening (HTS) due to their simplicity and robustness.[8]

Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is widely used in drug discovery.[9][10] It combines the sensitivity of fluorescence with the low background of time-resolved detection.[9]

Principle: In a typical kinase HTRF assay, a biotinylated substrate and a phospho-specific antibody labeled with a europium cryptate (donor) are used. The phosphorylation of the substrate by the kinase is detected by a second antibody labeled with an acceptor fluorophore (e.g., d2) that recognizes the phosphorylated substrate. When the donor and acceptor are in close proximity, FRET occurs. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[11][12]

HTRF_Principle cluster_active Active Kinase cluster_detection HTRF Detection Kinase Phospho-Substrate Phosphorylated Substrate Kinase->Phospho-Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Eu-Ab Eu-Antibody (Donor) d2-Ab d2-Antibody (Acceptor) Eu-Ab->d2-Ab FRET Signal Phospho-Substrate_detect Phosphorylated Substrate Eu-Ab->Phospho-Substrate_detect d2-Ab->Phospho-Substrate_detect

Caption: Principle of a sandwich HTRF kinase assay.

Protocol: HTRF Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the compound of interest (this compound) at desired concentrations.

  • Kinase Reaction: In a 384-well low-volume white plate, add the compound or DMSO vehicle, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Eu-labeled antibody and d2-labeled antibody).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[10]

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and versatile.[13][14]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[13] For a kinase assay, one antibody specific to the kinase is conjugated to the Donor bead, and another antibody specific to the phosphorylated substrate is conjugated to the Acceptor bead. In the presence of the phosphorylated substrate, the beads are brought into close proximity. Excitation of the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[15][16] An inhibitor prevents this interaction, resulting in a decreased signal.

AlphaLISA_Principle cluster_reaction Kinase Reaction cluster_detection_alpha AlphaLISA Detection Kinase_Alpha Kinase Phospho-Substrate_Alpha Phosphorylated Substrate Kinase_Alpha->Phospho-Substrate_Alpha Phosphorylation ATP_Alpha ATP ATP_Alpha->Kinase_Alpha Substrate_Alpha Substrate Substrate_Alpha->Kinase_Alpha Donor_Bead Donor Bead Acceptor_Bead Acceptor Bead Donor_Bead->Acceptor_Bead Signal Phospho-Substrate_detect_Alpha Phosphorylated Substrate Donor_Bead->Phospho-Substrate_detect_Alpha Acceptor_Bead->Phospho-Substrate_detect_Alpha

Caption: Principle of the AlphaLISA kinase assay.

Protocol: AlphaLISA Kinase Assay

  • Reagent Preparation: Prepare reagents as described in the HTRF protocol.

  • Kinase Reaction: Perform the kinase reaction in a 384-well plate as previously described.

  • Detection: Add a mixture of AlphaLISA Acceptor beads conjugated to the phospho-specific antibody and Streptavidin-coated Donor beads (if a biotinylated substrate is used).

  • Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: Determine the percent inhibition based on the AlphaLISA signal.

Assay TechnologyPrincipleAdvantagesDisadvantages
HTRF® TR-FRETHomogeneous, low background, ratiometric measurement reduces well-to-well variability.[9][17]Can be susceptible to interference from fluorescent compounds.
AlphaLISA® Luminescent ProximityHigh sensitivity, wide dynamic range, tolerant of complex sample matrices.[13][14]Donor beads are light-sensitive.[13]
ADP-Glo™ LuminescenceUniversal for any kinase, directly measures enzyme activity.[18]Multi-step process, potential for luciferase inhibitors to interfere.
Fluorescence Polarization (FP) BindingSimple, homogeneous format, directly measures binding events.[4]Requires a suitable fluorescent tracer, lower sensitivity for large proteins.

Cell-Based Assays for Hit Validation

While biochemical assays are excellent for primary screening, it is crucial to validate hits in a cellular context to assess cell permeability, target engagement, and effects on downstream signaling pathways.[19]

Cell Viability and Proliferation Assays

These assays determine the effect of the compound on cell survival and growth.[20][21] A common and cost-effective method is the resazurin (alamarBlue) assay.[21][22]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[21] A decrease in fluorescence indicates a reduction in cell viability.

Protocol: Resazurin Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.

Cellular Target Engagement Assays

Target engagement assays confirm that the compound binds to its intended target within the complex cellular environment.[23][24] The NanoBRET™ Target Engagement Assay is a widely used method.

Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the active site of the kinase is added to the cells. If the test compound enters the cell and binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.[25]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc®.

  • Cell Seeding: Seed the transfected cells in a 96-well white plate.

  • Compound and Tracer Addition: Add the test compound followed by the NanoBRET™ tracer.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Signal Reading: Read both the donor and acceptor emission signals on a luminometer.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.

Cellular Phosphorylation Assays

These assays measure the inhibition of the kinase's activity on its downstream substrates within the cell.

Principle: This can be performed using various techniques, including Western blotting, ELISA, or cell-based immunoassays like HTRF® or AlphaLISA® on cell lysates.[25] The assay quantifies the phosphorylation of a specific substrate in response to compound treatment.

Protocol: In-Cell Western™ Assay

  • Cell Treatment: Seed and treat cells with the compound as described for the viability assay.

  • Cell Lysis and Fixation: Lyse the cells and fix the proteins to the plate.

  • Antibody Incubation: Incubate with a primary antibody specific to the phosphorylated substrate, followed by a fluorescently labeled secondary antibody.

  • Signal Reading: Scan the plate on an imaging system.

  • Data Analysis: Quantify the fluorescence intensity to determine the level of substrate phosphorylation.

Data Analysis and Interpretation

For all assays, it is essential to perform dose-response experiments and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values provide a quantitative measure of the compound's potency. It is also crucial to assess the selectivity of the compound by testing it against a panel of other kinases. A compound that is potent and selective for the target of interest is a more promising lead for further drug development.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the successful screening and characterization of this compound as a potential kinase inhibitor. By employing a combination of robust biochemical and cell-based assays, researchers can confidently identify and validate promising lead compounds, accelerating the drug discovery process. Adherence to best practices in assay development and validation will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful therapeutic development.[2][3]

References

Application Notes and Protocols for Target Identification Studies of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide provides a comprehensive framework for the target identification and validation of novel compounds built around this core, specifically using 7-Fluoro-1-methyl-1H-indazol-3-ylamine as a case study. While the specific biological targets of this particular molecule are not yet publicly characterized, its structural features suggest a strong potential for interaction with the ATP-binding pocket of protein kinases.[3][4] This document outlines detailed protocols for chemical probe synthesis, affinity-based protein profiling (ABPP) for target discovery, and cellular thermal shift assays (CETSA) for target engagement validation, providing researchers with a robust strategy to elucidate the mechanism of action of this and other novel small molecules.

Introduction: The Scientific Rationale

The discovery of novel therapeutic agents is often driven by phenotypic screening, which identifies compounds with desired biological effects without a priori knowledge of their molecular targets. A critical step in the subsequent drug development process is the deconvolution of these phenotypes by identifying the specific protein(s) with which the compound interacts.[4] This process, known as target identification, is essential for understanding the mechanism of action, predicting potential side effects, and optimizing lead compounds.

The compound this compound possesses a 3-aminoindazole core, a common pharmacophore in a multitude of clinically evaluated kinase inhibitors.[1][2][5] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Therefore, it is a scientifically sound hypothesis that this compound may exert its biological effects through the inhibition of one or more protein kinases. This application note will proceed under this hypothesis to illustrate a complete workflow for target identification and validation.

Strategic Overview: A Multi-pronged Approach to Target Identification

A robust target identification strategy relies on multiple, orthogonal methodologies to build a strong case for a specific drug-target interaction. Our approach will be threefold:

  • Chemical Probe Synthesis: We will first design and synthesize a chemical probe based on the this compound scaffold. This probe will be functionalized with a reactive group for covalent capture and a reporter tag for enrichment and detection.

  • Affinity-Based Target Discovery: The chemical probe will be used in an affinity-based protein profiling (ABPP) workflow to isolate and identify potential binding partners from complex biological lysates.

  • Orthogonal Target Validation: The putative targets identified through ABPP will be validated using a label-free method, the Cellular Thermal Shift Assay (CETSA), to confirm direct engagement of the parent compound with the target protein in a cellular context.

Protocol I: Design and Synthesis of a Chemical Probe

The design of an effective chemical probe is paramount for the success of affinity-based target identification. The probe must retain the binding affinity of the parent compound while incorporating functionalities for covalent crosslinking and enrichment. Here, we propose the synthesis of a probe with a photo-activatable crosslinker and a clickable alkyne handle for subsequent biotinylation.

Rationale for Probe Design
  • Parent Scaffold: this compound serves as the core recognition element.

  • Linker: A flexible linker will be attached to the 3-amino group, as modifications at this position are often tolerated in indazole-based kinase inhibitors.[3]

  • Photo-activatable Crosslinker: A diazirine moiety will be incorporated to allow for UV-light-induced covalent crosslinking to the target protein upon binding. This minimizes non-specific interactions.

  • Clickable Handle: A terminal alkyne will be included to enable the bio-orthogonal ligation of a biotin tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." This allows for a two-step labeling and enrichment process, reducing steric hindrance during the initial binding event.

Synthetic Scheme (Hypothetical)

The synthesis would involve a multi-step process, starting with the functionalization of the 3-amino group of this compound with a linker containing the diazirine and alkyne moieties. The precise synthetic route would need to be developed and optimized by medicinal chemists.

Protocol II: Affinity-Based Protein Profiling (ABPP) for Target Discovery

This protocol describes the use of the synthesized chemical probe to identify interacting proteins from a cell lysate, followed by mass spectrometry-based protein identification.

Experimental Workflow

Figure 1: ABPP Workflow for Target Identification.
Step-by-Step Methodology

  • Cell Lysate Preparation:

    • Culture and harvest the cells of interest (e.g., a cancer cell line responsive to the parent compound).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation and Competition:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • For the experimental condition, add the chemical probe to the lysate at a predetermined optimal concentration.

    • For the negative control (competition), pre-incubate the lysate with a molar excess (e.g., 100-fold) of the parent compound (this compound) before adding the probe. This will demonstrate the specificity of the probe's interactions.

    • Incubate the samples for a specified time (e.g., 1 hour) at 4°C with gentle rotation.

  • UV Crosslinking:

    • Place the samples on ice and irradiate with UV light (e.g., 365 nm) for a predetermined time to induce covalent crosslinking of the probe to its binding partners.

  • Click Chemistry Biotinylation:

    • Prepare a click chemistry reaction cocktail containing a biotin-azide tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Add the cocktail to the UV-crosslinked lysates and incubate to attach the biotin tag to the probe.

  • Streptavidin Enrichment:

    • Add streptavidin-coated magnetic beads to the biotinylated lysates and incubate to capture the probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the captured proteins with trypsin overnight.

    • Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • Compare the protein abundances between the probe-treated sample and the competition control. Proteins that are significantly depleted in the competition sample are considered high-confidence candidate targets.

Expected Data Output
Candidate ProteinFold-Enrichment (Probe vs. Competition)p-valueKnown Function
Kinase X15.2<0.001Cell cycle regulation
Kinase Y9.8<0.005Angiogenesis
Protein Z (non-kinase)1.2>0.05Not significant

Protocol III: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method for confirming drug-target engagement in a cellular environment.[8][9] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11]

Experimental Workflow

Figure 2: CETSA Workflow for Target Validation.
Step-by-Step Methodology

  • Cell Treatment:

    • Culture intact cells to the desired confluency.

    • Treat the cells with either the vehicle (e.g., DMSO) or this compound at a relevant concentration.

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heat Shock:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and drug-treated samples.

    • The shift in the melting curve between the two conditions indicates target engagement.

Expected Data Output

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of this compound, indicating thermal stabilization upon binding.

Concluding Remarks

The methodologies outlined in this guide provide a comprehensive and robust framework for the target identification and validation of this compound. By combining the strengths of chemical proteomics for unbiased target discovery and CETSA for in-cell target engagement validation, researchers can confidently elucidate the molecular mechanisms underlying the biological activity of this and other novel small molecules. This multi-pronged approach is crucial for advancing promising compounds through the drug discovery pipeline.

References

A Robust Preparative Reversed-Phase HPLC Method for the Purification of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Applications Scientist, Discovery & Development Technologies

Abstract

This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This compound and its analogs are key heterocyclic building blocks in medicinal chemistry and drug discovery programs. Achieving high purity is critical for ensuring reliable and reproducible results in subsequent biological assays and synthetic steps. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as a modifier to ensure sharp peak shapes and efficient separation from common synthetic impurities. This guide provides a comprehensive, step-by-step protocol suitable for researchers, chemists, and drug development professionals, covering everything from sample preparation to post-purification analysis.

Introduction and Scientific Principles

This compound (MW: 165.17 g/mol ) is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research.[1] The purity of such intermediates is paramount, as impurities can interfere with downstream reactions or biological screenings, leading to erroneous data. Preparative HPLC is a powerful technique for isolating compounds at high purity levels.

The method detailed herein is based on the principles of reversed-phase chromatography, the most widely used mode of HPLC.[2][3] In RP-HPLC, a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) is used in conjunction with a polar mobile phase. Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase.[4]

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention, making it ideal for separating small organic molecules from both more polar and less polar impurities.[2]

  • Mobile Phase Selection: A gradient of water and acetonitrile is employed. Water serves as the weak, highly polar solvent (Mobile Phase A), while acetonitrile is the strong, less polar organic modifier (Mobile Phase B) that elutes the compound from the column.[3]

  • Mobile Phase Modifier: The target molecule contains a primary amine group, which is basic. On standard silica-based columns, this basic amine can interact with residual acidic silanol groups on the stationary phase surface, leading to poor peak shape (tailing) and reduced resolution. To counteract this, 0.1% trifluoroacetic acid (TFA) is added to both mobile phases. The TFA serves two primary functions:

    • Ion Suppression: It protonates the basic amine group of the analyte, giving it a consistent positive charge.

    • Silanol Masking: It protonates the acidic silanol groups on the silica surface, minimizing undesirable secondary ionic interactions. This ion-pairing approach is a standard and effective technique for improving the chromatography of basic compounds in RP-HPLC.[3]

Materials and Methods

Reagents and Equipment
  • Compound: Crude this compound (CAS 171809-14-6).[1]

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.

  • Modifier: Trifluoroacetic acid (TFA), HPLC grade.

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector (photodiode array or variable wavelength), and a fraction collector.

  • Column: A preparative C18 column (e.g., dimensions of 250 x 21.2 mm, 5 µm particle size). The specific column choice may be adapted based on the scale of the purification.[5]

  • Post-Processing: Rotary evaporator, lyophilizer (optional), vials for collection.

Chromatographic Conditions

All quantitative parameters for the preparative HPLC method are summarized in the table below.

ParameterCondition
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile
Gradient 10% to 70% B over 20 minutes
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan of the compound)
Column Temperature Ambient (~25 °C)
Injection Volume 1-5 mL (dependent on sample concentration and column loading)
Sample Diluent Dimethyl Sulfoxide (DMSO) or a minimal amount of Mobile Phase A/B mixture to ensure complete dissolution.

Experimental Protocols

The overall workflow for the purification is depicted below, followed by detailed step-by-step instructions.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution prep_sample 1. Prepare Crude Sample (Dissolve in DMSO) prep_mobile 2. Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) prep_sample->prep_mobile prep_system 3. Equilibrate HPLC System (10% B at 20 mL/min) prep_mobile->prep_system inject 4. Inject Sample prep_system->inject run_grad 5. Run Gradient Elution inject->run_grad collect 6. Collect Fractions (Based on UV Signal) run_grad->collect G cluster_post Post-Purification Processing purity_check 1. Purity Analysis (Analytical HPLC of fractions) pool 2. Pool Pure Fractions purity_check->pool evaporate 3. Solvent Removal (Rotary Evaporation) pool->evaporate dry 4. Final Drying (High Vacuum / Lyophilization) evaporate->dry final_product 5. Pure Compound dry->final_product

References

Application Note: Quantitative Analysis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-Fluoro-1-methyl-1H-indazol-3-ylamine in solution. This compound, a key heterocyclic amine, is of significant interest in pharmaceutical research and development. The described methodology employs reversed-phase chromatography for optimal separation, coupled with electrospray ionization (ESI) and tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and adherence to international validation guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative

This compound is a substituted indazole derivative, a class of compounds prevalent in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise quantification of such small molecules is fundamental throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its superior sensitivity, selectivity, and speed.[5]

This application note addresses the need for a reliable analytical method for this compound. The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with tandem mass spectrometry (MS/MS) for unambiguous detection and quantification. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific analyte of interest is measured, even in the presence of complex matrices.[5][6] The entire method has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for regulatory scrutiny.[1][7]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Chemical Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Structure
This compound
Predicted Polarity Moderately Polar Aromatic AmineInferred from structure

The presence of the amine group and the heterocyclic indazole core suggests that the compound will be ionizable, making it an excellent candidate for electrospray ionization in positive mode. Its aromatic nature and moderate polarity guide the selection of a reversed-phase chromatographic system.

Experimental Design and Rationale

The development of this LC-MS/MS method was a systematic process, with each parameter chosen to ensure optimal performance.

Liquid Chromatography: Achieving Separation

Given the moderately polar and aromatic nature of this compound, reversed-phase HPLC was selected as the separation technique.[8] This choice is predicated on the interaction between the analyte and a non-polar stationary phase, with elution controlled by a polar mobile phase.

  • Stationary Phase: A C18 column is a robust and versatile choice for the initial method development of a wide range of small molecules. For polar analytes, columns with polar end-capping or embedded polar groups can prevent phase collapse in highly aqueous mobile phases and improve peak shape for basic compounds.[9][10]

  • Mobile Phase: A gradient elution using water and acetonitrile with a small amount of formic acid is proposed. The acetonitrile serves as the organic modifier to elute the analyte from the C18 column. Formic acid is added to the mobile phase to acidify it, which serves two key purposes:

    • Improved Peak Shape: By maintaining a low pH, the secondary silanol interactions between the basic amine group of the analyte and the silica-based stationary phase are minimized, leading to sharper, more symmetrical peaks.[8]

    • Enhanced Ionization: A low pH environment promotes the protonation of the analyte's amine group, which is essential for efficient positive mode electrospray ionization.

Mass Spectrometry: Ensuring Specificity and Sensitivity

The mass spectrometer is configured for targeted analysis using electrospray ionization in positive ion mode (ESI+) and Multiple Reaction Monitoring (MRM).

  • Ionization: ESI is the preferred ionization technique for polar and semi-polar molecules like this compound.[11] The acidic mobile phase facilitates the formation of the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) and MRM: To achieve high selectivity, a triple quadrupole mass spectrometer is employed.[5] The first quadrupole (Q1) is set to select the protonated precursor ion of our analyte. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) is then set to select a specific, stable, and abundant fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte.[6][12]

While the exact fragmentation pattern requires experimental determination, we can predict likely fragmentation pathways based on the structure of this compound and known fragmentation of similar indazole-containing compounds.[13] The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 166.17.

Common fragmentation pathways for indazole derivatives involve the cleavage of the heterocyclic ring system. For this compound, potential fragmentations could include the loss of small neutral molecules. The selection of at least two MRM transitions is recommended for confident identification and quantification.[12]

ParameterProposed ValueRationale
Precursor Ion (Q1) m/z 166.2Protonated molecule [C₈H₈FN₃+H]⁺
Product Ion 1 (Q3) To be determined experimentallyA stable and abundant fragment ion for quantification.
Product Ion 2 (Q3) To be determined experimentallyA secondary fragment ion for confirmation.

The collision energy (CE) for each transition must be optimized to maximize the signal of the product ions.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis. Optimization and validation are essential for implementation in a specific laboratory setting.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (≥99%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The concentration range should encompass the expected sample concentrations.

LC-MS/MS Method Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS analysis.

LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientTime (min)
0.0
3.0
4.0
4.1
5.0
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Parameters
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions
Precursor Ion (m/z)166.2
Product Ion 1 (m/z)Optimize Experimentally
Collision Energy 1 (eV)Optimize Experimentally
Product Ion 2 (m/z)Optimize Experimentally
Collision Energy 2 (eV)Optimize Experimentally
Method Validation Protocol

To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R2) guidelines.[1] The following parameters should be assessed:

  • Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Analyze a series of at least five concentrations of the reference standard. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at three different levels (low, medium, and high) within the linear range. The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for both should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOQ is typically defined as a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition, flow rate) and assess the impact on the results.

Data Presentation and Visualization

Representative Chromatogram and Mass Spectra

(Illustrative - to be generated from experimental data)

A typical chromatogram would show a sharp, symmetrical peak for this compound at its characteristic retention time. The mass spectrum would confirm the presence of the precursor ion at m/z 166.2, and the MS/MS spectrum would show the specific product ions used for MRM.

Workflow Diagrams

The following diagrams illustrate the key workflows described in this application note.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution (1 mg/mL) RefStd->StockSol Dissolve in ACN WorkStd Working Standards StockSol->WorkStd Serial Dilution HPLC HPLC Separation (C18 Column) WorkStd->HPLC Inject ESI ESI Source (Positive Mode) HPLC->ESI Elution MS Tandem MS (MRM Mode) ESI->MS Ionization Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow from sample preparation to final quantification.

MRM_Principle cluster_ions Ion Path cluster_quads Triple Quadrupole Mass Analyzer All_Ions All Ions from ESI Q1 Q1: Mass Filter All_Ions->Q1 Precursor_Ion Precursor Ion [M+H]⁺ (m/z 166.2) Q2 Q2: Collision Cell (CID) Precursor_Ion->Q2 Selected Fragment_Ions Fragment Ions Q3 Q3: Mass Filter Fragment_Ions->Q3 Product_Ion Specific Product Ion Detector Detector Product_Ion->Detector Selected & Detected Q2->Fragment_Ions Fragmentation

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. The systematic development process, grounded in the physicochemical properties of the analyte and established analytical principles, yields a robust starting point for routine laboratory use. Adherence to the validation protocol outlined, in accordance with ICH guidelines, will ensure the generation of high-quality, defensible data, which is paramount in the field of drug development. This method is poised to be a valuable tool for researchers and scientists working with this important class of compounds.

References

Application Notes and Protocols for the Solubilization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dissolution of 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS: 171809-14-6), a small molecule of interest in contemporary drug discovery and chemical biology research. Recognizing the critical importance of proper compound handling for experimental reproducibility, this guide delineates a detailed protocol for the preparation of stock and working solutions. The methodologies presented are grounded in established principles of small molecule solubilization, drawing upon best practices for indazole derivatives to ensure the integrity and bioavailability of the compound in downstream assays. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical research.

Introduction: The Indazole Scaffold and the Importance of Solubilization

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of biological targets, including protein kinases.[1][2] this compound belongs to this important class of compounds. The successful evaluation of its biological activity is fundamentally dependent on its effective solubilization. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible experimental data.[3]

This protocol provides a robust methodology for the dissolution of this compound, primarily focusing on the use of dimethyl sulfoxide (DMSO) as a solvent. DMSO is widely employed in drug discovery for its ability to dissolve a broad array of organic molecules.[3] However, its use necessitates careful consideration of its concentration in final assay conditions to mitigate potential cytotoxic effects.[4]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for developing an effective dissolution strategy.

PropertyValueSource
CAS Number 171809-14-6[5][6]
Molecular Formula C₈H₈FN₃[6]
Molecular Weight 165.17 g/mol [6]
Appearance Solid (likely crystalline)[6]
Solubility While specific experimental data for this compound is not readily available, structurally similar indazole derivatives often exhibit limited aqueous solubility and good solubility in organic solvents like DMSO and DMF.[7][8]N/A

Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. The following are general safety recommendations based on the handling of similar chemical entities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the solid compound and stock solutions in a cool, dry, and dark place. For long-term storage, -20°C or -80°C is recommended.[4]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Procedure
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh a precise amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.65 mg of this compound.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (165.17 g/mol ) * (1000 mg/g) = 1.65 mg

  • Solubilization: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[9]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-15 minutes.[3]

    • Gentle warming in a 37°C water bath can also be employed to aid dissolution, but exercise caution as heat may degrade sensitive compounds.[9]

  • Storage:

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. This is a critical step to minimize freeze-thaw cycles, which can lead to compound degradation.[4]

    • For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage, -80°C is recommended.[4]

Experimental Workflow Diagram

Dissolution_Workflow Figure 1. Workflow for Preparing a DMSO Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Equilibrate Equilibrate solid compound to room temperature Weigh Accurately weigh 1.65 mg of the compound Equilibrate->Weigh Add_DMSO Add 1 mL of anhydrous DMSO Weigh->Add_DMSO Vortex Vortex vigorously for 1-2 minutes Add_DMSO->Vortex Inspect Visually inspect for particulates Vortex->Inspect Sonicate If needed, sonicate in a water bath Inspect->Sonicate Particulates present Aliquot Aliquot into single-use tubes Inspect->Aliquot Fully dissolved Sonicate->Inspect Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. 3-Aminoindazoles are crucial components in pharmaceuticals, notably as kinase inhibitors for antitumor applications.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

Synthesis Overview and Mechanism

The most direct and widely adopted method for synthesizing this compound involves the reaction of an ortho-halobenzonitrile with a substituted hydrazine. Specifically, the synthesis proceeds via a base-mediated nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization, starting from 2,3-difluorobenzonitrile and methylhydrazine.[3] This approach is generally favored over post-synthesis N-alkylation of the indazole core, which often leads to challenging mixtures of N-1 and N-2 isomers.[4]

The reaction mechanism consists of two key steps:

  • SNAr Reaction : The more nucleophilic nitrogen of methylhydrazine attacks the carbon bearing the fluorine at the 2-position of 2,3-difluorobenzonitrile. This position is electronically activated by the adjacent electron-withdrawing nitrile group.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring of the indazole system.

Reaction Scheme Visualization

Troubleshooting_Workflow Fig 2. Troubleshooting Decision Tree start Low Yield or Impure Product check_rxn Monitor Reaction Progress (TLC/LC-MS) start->check_rxn incomplete Reaction Incomplete? check_rxn->incomplete stalled Increase Temp/Time Use fresh reagents incomplete->stalled Yes complete Reaction Complete incomplete->complete No stalled->check_rxn check_workup Analyze Crude Product (NMR/LC-MS) complete->check_workup isomer_issue Mixture of N-1/N-2 Isomers? check_workup->isomer_issue purify Optimize Purification: - Shallow gradient column - Add Et₃N to eluent - Recrystallization isomer_issue->purify Yes other_byproduct Other Byproducts? (e.g., hydrolysis) isomer_issue->other_byproduct No success Pure Product, Improved Yield purify->success check_conditions Review Reaction Conditions: - Anhydrous? - Inert atmosphere? other_byproduct->check_conditions check_conditions->start

References

7-Fluoro-1-methyl-1H-indazol-3-ylamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This document provides in-depth troubleshooting advice and practical solutions to facilitate seamless experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in common aqueous buffers for my biological assays. What are the likely reasons for this?

A1: The solubility of this compound in aqueous solutions is expected to be limited due to its molecular structure. The indazole core is a bicyclic aromatic system, which is inherently hydrophobic. While the 3-amino group provides a site for protonation and potential salt formation, which can enhance aqueous solubility, the presence of the N-methyl and 7-fluoro substituents increases the lipophilicity of the molecule.[1] Consequently, the compound likely exhibits poor aqueous solubility, a common challenge for over 40% of new chemical entities in drug discovery.[2]

Key contributing factors to its poor solubility include:

  • High Crystal Lattice Energy: The planar structure of the indazole ring may facilitate strong intermolecular interactions in the solid state, requiring significant energy to break the crystal lattice and dissolve the compound.

  • Hydrophobic Surface Area: The aromatic rings contribute to a large nonpolar surface area, which is energetically unfavorable to solvate in a polar solvent like water.

  • Weakly Basic Nature: The amino group at the 3-position is the primary site for protonation. The actual pKa of this group will determine the extent of ionization at a given pH. If the pKa is low, the compound will be predominantly in its neutral, less soluble form at physiological pH (around 7.4).

Q2: What is the recommended initial approach for preparing a stock solution of this compound?

A2: For initial stock solution preparation, especially for in vitro experiments, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.[3]

Recommended Protocol for Stock Solution Preparation:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a suitable vial. Be aware that small amounts of powder can adhere to the cap or neck of the vial during shipping.[3]

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Facilitating Dissolution: To ensure complete dissolution, vortex the solution vigorously. If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40-50°C) or sonication in an ultrasonic bath can be employed.[3][4] These methods provide the necessary energy to overcome the crystal lattice forces.

  • Visual Inspection: After dissolution, visually inspect the solution for any remaining particulates. A clear, homogenous solution indicates complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into an aqueous buffer (the antisolvent), the solubility of the compound dramatically decreases, leading to precipitation.

Here are several strategies to mitigate this problem:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and to minimize its effect on the compound's solubility.[5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium, vortex well, and then transfer this intermediate dilution to the final assay volume. This gradual change in solvent composition can sometimes keep the compound in solution.

  • Use of Surfactants or Pluronic F-68: For cell-based assays, the inclusion of a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the final dilution buffer can help to maintain the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2] Preparing the final working solution in a medium containing a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can prevent precipitation.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Testing

If you are unsure of the optimal solvent system, a systematic approach is recommended. This workflow helps in identifying a suitable solvent or solvent system for your specific application.

G A Start: Undissolved this compound B Test Solubility in DMSO A->B C Soluble? B->C D Prepare High-Concentration Stock. Store at -20°C or -80°C. C->D Yes E Test Solubility in other Organic Solvents (e.g., Ethanol, DMF, DMA) C->E No J Success D->J F Soluble? E->F F->D Yes G Consider Co-solvent Systems (e.g., DMSO/Ethanol, PEG400/Water) F->G No H Soluble? G->H I pH Modification Trial (Acidic or Basic Buffers) H->I No H->J Yes I->J K Explore Advanced Formulation (e.g., Cyclodextrins, Nanosuspensions) I->K If still insoluble G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH₃⁺ (Protonated, More Soluble) B R-NH₂ (Neutral, Less Soluble) A->B + OH⁻ - H₂O B->A + H⁺

References

Overcoming poor solubility of 7-Fluoro-1-methyl-1H-indazol-3-ylamine in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Introduction: The Challenge of this compound Solubility

This compound is an indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers frequently encounter a significant hurdle during preclinical development: the compound's inherently low solubility in aqueous buffer systems.[3] This poor solubility can impede the generation of reliable data in biological assays, leading to underestimated potency, inconsistent results, and challenges in developing viable formulations for in vivo studies.[4]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with this compound. We will explore the underlying physicochemical principles and provide validated, step-by-step protocols to achieve consistent and reliable solubilization for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The poor aqueous solubility arises from its molecular structure. The indazole core is a fused aromatic ring system, which is hydrophobic. While the 3-amino group (-NH2) is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.

More specifically, this compound is a weak base. At neutral pH (like 7.4), the primary amine group is largely in its neutral, un-ionized form. This uncharged state is less interactive with polar water molecules, leading to low solubility. To improve solubility, we must increase the proportion of the compound that is in its ionized, more water-soluble (hydrophilic) form.[5][6]

Q2: I need to make a stock solution for my cell-based assay. What is the first and simplest method I should try?

A2: The most direct and often most effective initial strategy is pH adjustment .[7] Since the compound has a basic amine group, decreasing the pH of the aqueous buffer will protonate this group, forming a more soluble cationic salt.[8][9]

Recommendation: Start by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0). For many amine-containing compounds, this simple change is sufficient to achieve concentrations suitable for in vitro assays.

  • See Protocol 1: Solubilization by pH Adjustment for a detailed, step-by-step guide.

Q3: The pH in my experiment must be maintained at 7.4. How can I dissolve the compound without altering the final buffer pH?

A3: This is a common and critical constraint. The "acid-drop" method is the standard approach here. You will prepare a concentrated stock solution in an acidic aqueous medium and then dilute it into your final neutral buffer.

The key is to ensure the final concentration of the acidic vehicle is low enough not to significantly alter the pH of your final assay medium. Typically, a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of buffer) from a well-buffered stock is sufficient.

Troubleshooting: If you observe precipitation upon dilution, it means you have exceeded the compound's solubility limit at the final pH (kinetic solubility). You may need to lower the concentration of your stock solution or explore alternative methods described below.

Q4: pH adjustment didn't work or is not compatible with my assay. What are my other options?

A4: If pH modification is not viable, the next strategies involve using formulation excipients to enhance solubility. The main options are cosolvents and cyclodextrins.[4][10]

  • Cosolvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11] For in vitro assays, the most common choices are Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (e.g., PEG 400).[3][12]

    • Pros: Simple to use, effective for many compounds.

    • Cons: Can be toxic to cells at higher concentrations.[13][14] It is crucial to determine the maximum tolerable cosolvent concentration for your specific cell line or assay system. Precipitation upon dilution into the aqueous buffer can still occur.[3]

    • See Protocol 2: Solubilization using a Cosolvent (DMSO) .

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is itself water-soluble.[17][18]

    • Pros: Generally have low toxicity and are widely used in pharmaceutical formulations.[15] They can be very effective at increasing aqueous solubility without using organic solvents.

    • Cons: The complexation is a 1:1 or 1:2 equilibrium, and a high concentration of cyclodextrin may be needed. Not all molecules fit well into the cyclodextrin cavity.

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and safety profiles.[17]

    • See Protocol 3: Solubilization using Cyclodextrins .

Q5: How do I choose between using a cosolvent and a cyclodextrin?

A5: The choice depends on your experimental constraints. The following table and workflow diagram can guide your decision.

StrategyWhen to UseProsCons & Considerations
pH Adjustment First-line approach; when final pH can be acidic or when high dilution into buffered media is possible.Simple, cost-effective, avoids organic solvents.Not suitable for assays requiring strict neutral pH; risk of precipitation upon dilution.
Cosolvents (e.g., DMSO) When pH adjustment fails or is incompatible; common for initial screening.Easy to prepare high-concentration stocks; widely used.Potential for cell toxicity[13]; risk of precipitation upon dilution; can interfere with some assays.[3]
Cyclodextrins (e.g., HP-β-CD) When organic solvents must be avoided; for sensitive cell lines or in vivo studies.Low toxicity[14]; high potential for solubility enhancement; can improve stability.More expensive; requires optimization of cyclodextrin type and concentration.

Troubleshooting & Formulation Workflow

Use the following decision tree to select the appropriate solubilization strategy for your experiment.

G start Start: Need to dissolve This compound q1 Is a final acidic pH (e.g., 4.0-5.0) acceptable? start->q1 protocol1 YES: Use Protocol 1 (pH Adjustment) q1->protocol1 Yes q2 NO: Must final pH be neutral? q1->q2 No end_ok SUCCESS: Compound is solubilized protocol1->end_ok q3 Can you use a high dilution factor (e.g., 1:1000) into final buffer? q2->q3 acid_drop YES: Use 'Acid-Drop' Method (Protocol 1 for stock prep) q3->acid_drop Yes q4 NO: Dilution factor is low OR precipitation occurs. q3->q4 No acid_drop->end_ok q5 Is a small amount of organic solvent (e.g., <0.5% DMSO) acceptable in your assay? q4->q5 protocol2 YES: Use Protocol 2 (Cosolvent - DMSO) q5->protocol2 Yes protocol3 NO: Assay is sensitive to solvents. Use Protocol 3 (Cyclodextrins) q5->protocol3 No protocol2->end_ok end_adv SUCCESS: Compound is solubilized (Advanced Method) protocol3->end_adv

Caption: Workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol aims to dissolve the compound by forming its hydrochloride (HCl) salt in situ.

  • Materials:

    • This compound powder

    • Sterile water or 0.9% saline

    • 1 M Hydrochloric Acid (HCl)

    • pH meter or pH strips

    • Vortex mixer and/or sonicator

  • Procedure (to make a 10 mM stock):

    • Calculate the mass of the compound needed. (Molecular Weight: 179.18 g/mol ). For 1 mL of a 10 mM stock, you need 1.79 mg.

    • Weigh the compound into a sterile microcentrifuge tube or glass vial.

    • Add ~80% of the final desired volume of water or saline (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will appear as a suspension.

    • While vortexing or stirring, add 1 M HCl dropwise (e.g., 1-2 µL at a time).

    • Continue adding acid and vortexing until the solution becomes clear. A brief sonication can help expedite dissolution.

    • Check the pH of the solution. The target pH should be between 3.0 and 5.0. Adjust if necessary.

    • Once fully dissolved, add water or saline to reach the final desired volume (e.g., bring to 1 mL).

    • Sterile-filter the final solution through a 0.22 µm syringe filter if it is for cell culture use.

  • Self-Validation:

    • Visually inspect the final solution for any particulates. A properly prepared stock should be perfectly clear.

    • Before adding to your assay, perform a dilution test. Pipette 1 µL of your stock into 1 mL of your final assay buffer (e.g., PBS pH 7.4). Observe for 5-10 minutes. If the solution remains clear, the kinetic solubility at that concentration is acceptable.

Protocol 2: Solubilization using a Cosolvent (DMSO)

This protocol uses 100% DMSO to create a high-concentration primary stock.

  • Materials:

    • This compound powder

    • Anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO)

    • Vortex mixer and/or sonicator

  • Procedure (to make a 50 mM stock):

    • Weigh the required mass of the compound (e.g., 8.96 mg for 1 mL of a 50 mM stock) into a sterile, dry glass vial or polypropylene tube.

    • Add the final desired volume of 100% DMSO (e.g., 1 mL).

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes.

    • Repeat vortexing and sonication until the solution is completely clear.

  • Self-Validation & Best Practices:

    • Solvent Toxicity Control: Always run a "vehicle control" in your experiment, where you add the same final concentration of DMSO (without the compound) to your cells or assay to measure any background effects of the solvent itself.[13]

    • Final Concentration Limit: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% v/v without significant toxicity, but this must be empirically determined for your specific system.[14][19]

    • Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 3: Solubilization using Cyclodextrins

This protocol uses HP-β-CD to form an aqueous inclusion complex.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or desired aqueous buffer (e.g., PBS)

    • Vortex mixer and/or sonicator

  • Procedure (to make a 5 mM stock in 20% w/v HP-β-CD):

    • Prepare the Cyclodextrin Vehicle: Weigh 200 mg of HP-β-CD into a vial. Add sterile water or buffer to a final volume of 1 mL. Vortex or stir until the HP-β-CD is fully dissolved. This is your 20% (w/v) vehicle.

    • Add the Compound: Weigh the required mass of the compound (e.g., 0.90 mg for 1 mL of a 5 mM stock) and add it directly to the 20% HP-β-CD solution.

    • Facilitate Complexation: Cap the vial and vortex vigorously. The dissolution process may be slow. Alternate between vortexing and sonicating for periods of 15-30 minutes. In some cases, gentle heating (e.g., 37-40°C) or overnight stirring at room temperature may be required to reach equilibrium.

    • Continue until the solution is clear.

  • Self-Validation:

    • Visual Inspection: The final solution should be clear and free of particulates.

    • Control: As with cosolvents, a vehicle control using the 20% HP-β-CD solution without the compound should be included in your experiments to account for any effects of the cyclodextrin itself.

References

Technical Support Center: Troubleshooting the Crystallization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS 171809-14-6). This molecule is a key building block in modern medicinal chemistry, valued for its substituted indazole core.[1][2][3] Achieving a pure, stable, and consistent crystalline form is paramount for successful downstream applications, particularly in drug development where polymorphism can significantly impact a drug's bioavailability and stability.[4][5] This guide provides in-depth, field-proven troubleshooting advice to help you overcome common and complex challenges encountered during the crystallization of this compound.

Section 1: Understanding the Molecule's Crystallization Behavior

The crystallization behavior of this compound is governed by a combination of intermolecular forces derived from its unique structure. A clear understanding of these forces is the first step in troubleshooting.

  • Indazole Core: The aromatic bicyclic system provides a flat surface conducive to π-π stacking interactions, a primary driver for crystal lattice formation. The system contains two nitrogen atoms, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1][2][3]

  • 3-Amino Group (-NH₂): This is a powerful hydrogen bond donor and acceptor. It will strongly influence solvent selection and is likely to form robust hydrogen-bonding networks (N-H···N) within the crystal lattice, which is a common motif for 3-aminoindazoles.[6] However, primary aromatic amines can be prone to oxidation and coloration, which can introduce impurities.

  • 7-Fluoro Group (-F): The highly electronegative fluorine atom is not a passive substituent. It significantly alters the electrostatic potential of the aromatic ring and can participate in a variety of weak intermolecular interactions, such as C-H···F and C-F···π contacts.[7][8] These interactions can dramatically change crystal packing, sometimes in unpredictable ways, making polymorphism a significant possibility.[9][10]

  • 1-Methyl Group (-CH₃): This group adds steric bulk and hydrophobicity, which will influence the molecule's fit into a crystal lattice and its solubility in various solvents.

Section 2: General Troubleshooting Workflow

When a crystallization experiment fails, a systematic approach is essential. The following workflow provides a logical decision-making process to diagnose and solve the most common issues.

Crystallization_Troubleshooting Start Initial Outcome: Hot solution is clear Cooling Cool solution to RT, then to 0-5 °C Start->Cooling Outcome Observe Outcome Cooling->Outcome NoCrystals No Crystals, Clear Solution Outcome->NoCrystals Problem OilingOut Liquid 'Oil' Layer Forms Outcome->OilingOut Problem CrashOut Rapid Solid 'Crash' Outcome->CrashOut Problem Success Good Crystals Formed Outcome->Success Ideal InduceNucleation Induce Nucleation: 1. Scratch flask walls 2. Add seed crystal 3. Slow evaporation NoCrystals->InduceNucleation OilFix Oiling Out Fix: 1. Re-heat to dissolve oil 2. Add more primary solvent 3. Cool VERY slowly 4. Try a different solvent system OilingOut->OilFix CrashFix Rapid Crash Fix: 1. Re-heat to dissolve solid 2. Add 10-20% more solvent 3. Insulate flask for slow cooling CrashOut->CrashFix Analysis Analyze Crystals: Check Purity (TLC/HPLC) Check Yield Success->Analysis AntiSolvent Still No Crystals? Try Anti-Solvent Addition InduceNucleation->AntiSolvent AddAntiSolvent Add anti-solvent (e.g., Heptane) dropwise until cloudy, then warm to clarify and re-cool slowly. AntiSolvent->AddAntiSolvent Yes Reconcentrate Too much solvent. Evaporate a portion and re-cool. AntiSolvent->Reconcentrate No AddAntiSolvent->Success Reconcentrate->Success OilFix->Success CrashFix->Success

Caption: A decision tree for troubleshooting common crystallization issues.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing both the solution and the scientific reasoning behind it.

Q1: My compound will not crystallize. The solution remains clear even after cooling.

Answer: This indicates that your solution is likely supersaturated, but the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.

  • Causality: Crystal formation is a two-step process: nucleation and growth. Your conditions favor solubility, preventing the initial molecular assembly required for nucleation.

  • Solutions:

    • Mechanical Agitation (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass rod. This action creates microscopic high-energy imperfections on the glass surface that can serve as nucleation sites.[11]

    • Seeding: If you have a few crystals from a previous batch, add one or two tiny crystals ("seeds") to the supersaturated solution. This bypasses the nucleation step entirely, providing a template for crystal growth.

    • Slow Evaporation: Loosen the stopper on your flask and allow a small amount of solvent to evaporate over several hours or days. This slowly increases the concentration, gently pushing the system towards nucleation without "crashing" the material out.

    • Re-evaluate Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again.[11]

Q2: The compound "oiled out" as a separate liquid layer instead of forming solid crystals.

Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the temperature is still above the melting point of the solid form in that solvent. The compound separates as a liquid phase instead of a solid crystal.

  • Causality: This is common with compounds that have melting points that are not significantly higher than the boiling point of the solvent, or when the solution is too concentrated. The amine group on your molecule can also contribute to this behavior.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil completely, then add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution.

    • Slow the Cooling Rate: Cool the solution much more slowly. An insulated container (like a beaker filled with warm water or a Dewar flask) can prevent rapid temperature drops that promote oiling.

    • Change the Solvent System: Your solvent may be too "good." A solvent/anti-solvent system is often the solution. Dissolve the compound in a minimum of a good solvent (e.g., Ethanol, Ethyl Acetate) and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.[12]

Q3: The crystals formed instantly as a fine powder or an amorphous solid.

Answer: This phenomenon, known as "crashing out," occurs when nucleation happens too rapidly and uncontrollably, trapping impurities and solvent within a poorly formed solid matrix.

  • Causality: The solution was likely too highly concentrated, or the temperature was dropped too quickly, leading to massive, instantaneous nucleation.

  • Solutions:

    • Increase Solvent Volume: Re-heat and dissolve the solid. Add 10-25% more solvent than was minimally required for dissolution at boiling. This ensures the solution remains unsaturated for a longer period during cooling, allowing for slower, more ordered crystal growth.[11]

    • Insulate for Slow Cooling: After dissolving, place the flask in an insulated container to ensure a gradual temperature decrease. An ideal crystallization should show the first crystals appearing after 5-10 minutes and continue to grow over 20-60 minutes.[11]

Q4: My final crystal yield is very low (<50%). How can I improve it?

Answer: A low yield is typically caused by either using an excessive volume of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: A significant portion of your compound remains dissolved in the mother liquor after filtration.

  • Solutions:

    • Analyze the Mother Liquor: Take a small sample of the filtrate (mother liquor), place it on a watch glass, and let the solvent evaporate. If a large amount of solid residue remains, your compound has high solubility in the cold solvent.

    • Reduce Solvent Volume: If you determine too much solvent was the cause, you can recover the material from the mother liquor by evaporation and re-crystallize using a more appropriate, smaller volume.

    • Change Solvent System: Select a solvent in which your compound has very high solubility when hot, but very low solubility when cold. See the solvent selection table below.

    • Cool to Lower Temperatures: Ensure you have cooled the crystallization mixture sufficiently. After cooling to room temperature, place it in an ice bath (0 °C) or even a freezer (-10 to -20 °C) for at least an hour, provided your solvent does not freeze.

Q5: What is a good starting point for solvent selection?

Answer: A systematic approach using a solvent polarity spectrum is recommended. Given the molecule's aromatic core, amine, and fluoro-substituent, a solvent of intermediate polarity is a good starting point. Mixed solvent systems are often highly effective.[12]

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) or Ethanol (EtOH) Single Solvent (Protic)Good starting point. The alcohol can hydrogen bond with the amine and indazole nitrogens, while the alkyl portion interacts with the aromatic core. Often provides a good solubility differential between hot and cold.
Ethyl Acetate (EtOAc) Single Solvent (Aprotic)A moderately polar solvent that is less likely to form strong hydrogen bonds than alcohols, which can sometimes aid crystallization.
IPA / Water Mixed SolventA patent for a similar fluoro-indazole derivative successfully used an isopropanol-water mixture.[13] Dissolve in hot IPA, then add hot water dropwise until turbidity appears. Clarify with a drop of IPA and cool.
EtOAc / Heptane Mixed SolventA classic choice. Dissolve in a minimum of hot EtOAc (good solvent) and add hot Heptane (anti-solvent) until persistent cloudiness is observed. Cool slowly. This is excellent for removing non-polar impurities.
Toluene Single Solvent (Aromatic)Can promote π-π stacking interactions. Good for crystallizing aromatic compounds, but solubility might be high even when cold. May require an anti-solvent like heptane.

Q6: I suspect I have different crystal forms (polymorphs). How can I investigate this?

Answer: The presence of a flexible hydrogen-bonding amine and a packing-directing fluorine atom makes polymorphism a distinct possibility.[4][7] Different polymorphs can appear under different crystallization conditions (solvent, cooling rate, temperature).

  • Causality: Polymorphs are different solid-state arrangements of the same molecule, leading to different physical properties. This is a critical parameter in pharmaceutical development.[5]

  • Investigation & Control:

    • Systematic Screening: Crystallize the compound from a wide range of solvents (polar, non-polar, protic, aprotic) and using different techniques (slow cooling, fast cooling, evaporation, anti-solvent addition).

    • Characterization: Analyze the resulting solids using techniques designed for solid-state analysis:

      • Powder X-Ray Diffraction (PXRD): This is the definitive method. Different polymorphs will give unique diffraction patterns.

      • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may show solid-solid phase transitions before melting.

      • Microscopy: Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).

Q7: The amine group is causing issues (e.g., discoloration, poor crystal habit). Are there alternative strategies?

Answer: Yes. If the free base is proving difficult to crystallize, converting it to a salt is a common and highly effective strategy for amines.[12][14]

  • Causality: Protonating the basic amine group with an acid creates an ammonium salt. Salts are often more crystalline and less prone to oxidation than the corresponding free bases.

  • Solutions:

    • Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol or ethyl acetate.

    • Add Acid: Add a stoichiometric amount (1.0-1.1 equivalents) of an acid. Common choices include:

      • HCl (as a solution in diethyl ether or isopropanol)

      • Acetic Acid

      • Trifluoroacetic Acid (TFA)

    • Crystallize the Salt: The resulting salt will often precipitate directly or can be crystallized by cooling or the addition of an anti-solvent. The salt can then be carried forward or neutralized back to the free base in a subsequent step if required.

Section 4: Key Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.

  • Add isopropanol (IPA) in small portions (e.g., 5 mL) and heat the mixture to a gentle boil with stirring.

  • Continue adding IPA dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold IPA.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate / Heptane)

  • Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethyl acetate (EtOAc) required to fully dissolve the solid.

  • While maintaining the high temperature, add hot heptane dropwise with swirling until the solution becomes persistently cloudy.

  • Add 1-2 drops of hot EtOAc to render the solution clear again.

  • Remove from heat, cover, and allow to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold heptane/EtOAc (e.g., 4:1 mixture).

  • Dry the crystals under vacuum.

References

Technical Support Center: Optimizing Synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields of the desired product.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure both high yield and regioselectivity. The overall synthetic strategy involves two key transformations:

  • Formation of the 7-Fluoro-1H-indazol-3-ylamine core: This is typically achieved through the cyclization of a substituted benzonitrile with hydrazine.

  • Regioselective N-methylation: Introduction of a methyl group at the N1 position of the indazole ring.

Each of these steps presents unique challenges that will be addressed in this guide.

Visualizing the Synthetic Pathway

Synthetic Pathway 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile 7-Fluoro-1H-indazol-3-ylamine 7-Fluoro-1H-indazol-3-ylamine 2,3-Difluorobenzonitrile->7-Fluoro-1H-indazol-3-ylamine Step 1: Cyclization n-Butanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->7-Fluoro-1H-indazol-3-ylamine This compound This compound 7-Fluoro-1H-indazol-3-ylamine->this compound Step 2: N-Methylation NaH, THF Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I)->this compound

Caption: Overall synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the 7-fluoro-1H-indazol-3-ylamine core?

The most direct precursor is 2,3-difluorobenzonitrile. The reaction with hydrazine hydrate allows for the formation of the indazole ring with the fluorine atom at the desired 7-position.[1]

Q2: What are the main challenges in the N-methylation of 7-fluoro-1H-indazol-3-ylamine?

The primary challenge is achieving regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can be methylated, leading to a mixture of isomers. The desired product is the N1-methylated isomer. Controlling the reaction conditions is crucial to favor the formation of this isomer.

Q3: Is it necessary to protect the 3-amino group during N-methylation?

While the amino group is nucleophilic, N-methylation of the indazole ring can often be achieved without protection. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the indazole N-H, making it a much stronger nucleophile than the amino group. However, if significant side-reactions involving the amino group are observed, protection with a suitable group like Boc (tert-butyloxycarbonyl) may be necessary.

Q4: How can I confirm the correct regiochemistry of the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-methyl protons and the carbons of the indazole ring, allowing for unambiguous assignment of the methyl group to either N1 or N2.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.

Step 1: Synthesis of 7-Fluoro-1H-indazol-3-ylamine
Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 7-fluoro isomer Formation of the 4-fluoro isomer: The cyclization of 2,3-difluorobenzonitrile with hydrazine can potentially yield both 7-fluoro- and 4-fluoro-1H-indazol-3-ylamine. The regioselectivity is influenced by the relative reactivity of the two fluorine atoms.Optimize reaction temperature and time: Carefully control the reflux temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions that favor the formation of the 7-fluoro isomer. While specific directing effects for this substrate are not extensively documented, empirical optimization is key.
Incomplete reaction Insufficient reaction time or temperature: The reaction requires high temperatures to proceed to completion.Increase reaction time and ensure vigorous reflux: Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration (e.g., 10 hours or more as a starting point).[1] Use a high-boiling solvent like n-butanol.
Difficulty in product isolation Product solubility: The product may have some solubility in the reaction solvent, leading to losses during workup.Cool the reaction mixture thoroughly: After the reaction is complete, cool the mixture to a low temperature (e.g., 0-5 °C) to maximize precipitation of the product. Solvent extraction of the filtrate: After filtering the initial precipitate, extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Step 2: N-Methylation of 7-Fluoro-1H-indazol-3-ylamine
Observed Problem Potential Cause(s) Suggested Solution(s)
Formation of a mixture of N1 and N2 isomers Non-selective methylation conditions: The use of weaker bases or polar aprotic solvents like DMF can lead to poor regioselectivity.Use a strong, non-nucleophilic base and a non-polar aprotic solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N1-isomer.[2] Control the reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents and then allow it to warm to room temperature.
Low yield of the methylated product Incomplete deprotonation: Insufficient base or reaction time for the deprotonation step can lead to a low yield. Degradation of the starting material or product: The reaction conditions may be too harsh.Ensure complete deprotonation: Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) and allow sufficient time for the deprotonation to complete before adding the methylating agent. Monitor the reaction closely: Use TLC or LC-MS to monitor the progress of the reaction and avoid prolonged reaction times that could lead to degradation.
Difficulty in separating N1 and N2 isomers Similar polarity of the isomers: The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.Optimize chromatography conditions: Use a long column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization: If chromatography is ineffective, attempt recrystallization from a mixed solvent system. A patent for similar indazole derivatives suggests that recrystallization can be an effective method for separating isomers.[3]
Side reactions at the 3-amino group Nucleophilicity of the amino group: The amino group may compete with the indazole nitrogen for the methylating agent.Use of a less reactive methylating agent: Consider using dimethyl sulfate instead of methyl iodide, as it can sometimes offer better selectivity. Protect the amino group: If side reactions are significant, protect the amino group with a Boc group before methylation and deprotect it afterward.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1H-indazol-3-ylamine

This protocol is based on the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate.[1]

Materials:

  • 2,3-Difluorobenzonitrile

  • Hydrazine hydrate (85% or higher)

  • n-Butanol

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,3-difluorobenzonitrile (1.0 eq).

  • Add n-butanol as the solvent.

  • Under a nitrogen atmosphere, add hydrazine hydrate (10-20 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for at least 10 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold n-butanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to recover any remaining product.

  • Combine the purified fractions with the initially precipitated solid and dry under vacuum.

Protocol 2: N1-Selective Methylation of 7-Fluoro-1H-indazol-3-ylamine

This protocol is adapted from general procedures for the selective N1-alkylation of indazoles.

Materials:

  • 7-Fluoro-1H-indazol-3-ylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 7-Fluoro-1H-indazol-3-ylamine (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation Start1 Low Yield of 7-Fluoro-1H-indazol-3-ylamine Check_Isomers Check for 4-fluoro isomer Start1->Check_Isomers Optimize_Conditions Optimize T and time Check_Isomers->Optimize_Conditions Yes Check_Completion Reaction incomplete? Check_Isomers->Check_Completion No Success1 Yield Improved Optimize_Conditions->Success1 Increase_Time_Temp Increase reflux time/temp Check_Completion->Increase_Time_Temp Yes Check_Isolation Isolation issues? Check_Completion->Check_Isolation No Increase_Time_Temp->Success1 Improve_Workup Cool thoroughly, extract filtrate Check_Isolation->Improve_Workup Yes Improve_Workup->Success1 Start2 Poor Yield/Purity of Final Product Check_N1_N2 N1/N2 mixture? Start2->Check_N1_N2 Change_Base_Solvent Use NaH in THF Check_N1_N2->Change_Base_Solvent Yes Check_Yield Low yield? Check_N1_N2->Check_Yield No Success2 Yield/Purity Improved Change_Base_Solvent->Success2 Ensure_Deprotonation Ensure complete deprotonation Check_Yield->Ensure_Deprotonation Yes Check_Side_Products Side products? Check_Yield->Check_Side_Products No Ensure_Deprotonation->Success2 Protect_Amine Consider protecting the amino group Check_Side_Products->Protect_Amine Yes Protect_Amine->Success2

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

7-Fluoro-1-methyl-1H-indazol-3-ylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS RN: 171809-14-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the chemical properties of fluorinated indazole derivatives.

I. Compound Overview and Key Properties

This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[3] Understanding its fundamental properties is crucial for its effective application.

PropertyValueSource
CAS Number 171809-14-6
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Appearance Solid

II. Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal long-term storage conditions for this compound?

Answer: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment.[4] Based on supplier recommendations for this and structurally similar fluorinated indazoles, two primary storage conditions are advised:

  • Refrigerator (2-8°C): This is the most commonly recommended condition for maintaining the integrity of the compound over months to years.[4]

  • Inert Atmosphere: For extended storage, flushing the container with an inert gas like argon or nitrogen is a best practice. This displaces oxygen and moisture, which can be reactive with the amine functional group.[5][6]

The rationale behind these conditions is to minimize the potential for degradation through oxidation, hydrolysis, and photodegradation. The aromatic amine group can be susceptible to oxidation, and the overall structure's stability is best preserved at cooler temperatures.

Q2: How sensitive is this compound to light and air?

Answer: While specific photostability studies for this exact molecule are not publicly available, it is a standard practice in organic chemistry to assume that complex aromatic compounds, especially those with amine functionalities, may be light-sensitive. Many suppliers recommend keeping it in a dark place.[5][6] Exposure to UV light can provide the energy to initiate degradation pathways.

Similarly, the 3-amino group presents a potential site for oxidation upon prolonged exposure to air. This can lead to the formation of colored impurities and a decrease in purity. Therefore, minimizing exposure to the atmosphere by using an inert gas blanket and ensuring the container is well-sealed is a critical preventative measure.

Q3: Can I store this compound at room temperature for short periods?

Answer: While refrigerated storage is recommended for the long term, storage at ambient room temperature in a sealed container, protected from light, is generally acceptable for short durations, such as during the course of an experiment or for a few days. However, for periods longer than a week, it is advisable to return the compound to refrigerated conditions to ensure its purity and stability.

III. Troubleshooting Guide for Experimental Use

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent or poor solubility in organic solvents.
  • Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation occurs unexpectedly.

  • Potential Cause & Scientific Explanation:

    • Solvent Polarity: Indazole derivatives possess both aromatic (nonpolar) and amine/pyrazole (polar) functionalities, leading to moderate polarity. If the solvent is too nonpolar (e.g., hexanes) or too polar, solubility can be limited.

    • Compound Purity: The presence of insoluble impurities or degradation products can affect solubility.

    • Moisture: The compound may have absorbed moisture, which can impact its solubility characteristics in certain aprotic solvents.

  • Troubleshooting Protocol:

    • Solvent Screening: Test solubility in a range of common laboratory solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).

    • Gentle Warming: Gently warming the solution can often improve solubility. However, be cautious of potential degradation at elevated temperatures.

    • Co-solvent System: Employing a co-solvent system (e.g., DCM/Methanol) can modulate the polarity to achieve better dissolution.

    • Purity Check: If solubility issues persist, verify the purity of your compound using techniques like NMR or LC-MS.

Problem 2: Reaction yield is lower than expected or the reaction fails.
  • Symptom: A synthetic transformation using this compound as a starting material provides a low yield of the desired product or does not proceed to completion.

  • Potential Cause & Scientific Explanation:

    • Degradation of Starting Material: The purity of the compound may have been compromised due to improper storage or handling, leading to a lower effective concentration of the reactive species.

    • Incompatible Reagents: The 3-amino group is nucleophilic and can react with strong acids and oxidizing agents. The indazole ring system itself can also be sensitive to certain harsh reaction conditions.

  • Troubleshooting Workflow:

    G start Low Reaction Yield check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok repurify Repurify Starting Material (e.g., Recrystallization, Chromatography) purity_ok->repurify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes repurify->check_purity conditions_ok Conditions Compatible? check_conditions->conditions_ok modify_conditions Modify Conditions (e.g., milder base, lower temp, inert atmosphere) conditions_ok->modify_conditions No end_bad Issue Persists: Consult Literature for Alternative Synthetic Routes conditions_ok->end_bad Yes end_good Improved Yield modify_conditions->end_good

    Caption: Troubleshooting workflow for low reaction yield.

Problem 3: Appearance of colored impurities over time or in solution.
  • Symptom: The initially off-white or light-colored solid develops a yellowish or brownish tint, or solutions of the compound become colored.

  • Potential Cause & Scientific Explanation: This is a classic indicator of oxidative degradation. Aromatic amines are particularly prone to oxidation, which can be accelerated by exposure to air and light, forming highly conjugated, colored byproducts.

  • Preventative Measures and Solutions:

    • Strict Inert Atmosphere Handling: For reactions sensitive to oxidation, handle the solid in a glovebox or under a steady stream of inert gas.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Purification: If coloration is observed, the compound can often be repurified by recrystallization or column chromatography to remove the colored impurities before use.

IV. References

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 171809-14-6 | this compound. Retrieved from --INVALID-LINK--

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. Available at: --INVALID-LINK--

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

  • Khan, I., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1). Available at: --INVALID-LINK--

  • Patil, S. A., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7669-7681. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 404827-60-7 | 7-Fluoro-1H-indazol-3-amine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 404827-75-4 | 6-Fluoro-1H-indazol-3-amine. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(39), 28269-28339. Available at: --INVALID-LINK--

  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1. Retrieved from --INVALID-LINK--

  • Castagnolo, D., et al. (2015). Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. The Journal of Organic Chemistry, 80(16), 8317-8324. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole. Retrieved from --INVALID-LINK--

References

Avoiding degradation of 7-Fluoro-1-methyl-1H-indazol-3-ylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and best practices for handling this compound in solution. Our goal is to help you maintain the integrity and stability of your compound, ensuring the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound, initially colorless, has turned yellow or brown. What is happening and is it still usable?

This color change is a common indicator of degradation, primarily through oxidation. The 3-amino group on the indazole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric by-products and quinone-like structures.[1][2] Once a color change is observed, the purity of the solution is compromised. For quantitative and sensitive applications, it is strongly recommended to discard the colored solution and prepare a fresh one following the protocols outlined in this guide.

Q2: What are the primary factors that cause this compound to degrade in solution?

The degradation of this compound is primarily driven by three factors:

  • Oxidation: The aromatic amine moiety is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions, elevated temperatures, and light exposure.[3][4]

  • Photodegradation: Aromatic and heterocyclic compounds, particularly those with amine functional groups, can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[5]

  • pH Instability: The compound's stability can be compromised in solutions with non-optimal pH. Both strongly acidic and basic conditions can catalyze degradation pathways.[6][7] The protonation state of the amine is pH-dependent, which affects both its stability and solubility.[8]

Q3: How should I properly store the solid, neat compound?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[9][10] For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at 2-8°C is recommended.

Q4: What is the best way to prepare and store a concentrated stock solution?

To prepare a stable stock solution (e.g., 10-50 mM), use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is critical to use a solvent from a freshly opened bottle or one that has been properly stored to avoid water and oxidizing contaminants. Prepare the solution under an inert atmosphere, aliquot it into single-use volumes in amber glass or foil-wrapped tubes, and store at -20°C or -80°C. This minimizes exposure to oxygen and light and prevents degradation from repeated freeze-thaw cycles.

Q5: I need to use an aqueous buffer for my experiment. What precautions should I take?

When preparing working solutions in aqueous buffers, several precautions are essential:

  • Use Degassed Buffers: Before adding the compound, thoroughly degas the buffer by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Control pH: Maintain a pH near neutral (e.g., pH 6.0-7.5). The stability of amine-containing pharmaceuticals is often greatest in a specific pH window, and extremes should be avoided.[6]

  • Add a Chelator: Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1-0.5 mM) to the buffer. EDTA will sequester trace metal ions that can catalyze oxidative degradation.[3]

  • Prepare Freshly: Aqueous working solutions should be prepared fresh for each experiment and used immediately. They should not be stored for extended periods.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Rapid Color Change (within minutes/hours) Aggressive Oxidation: High levels of dissolved oxygen in the solvent, presence of catalytic metal ion contaminants, or exposure to high-intensity light.1. De-gas Solvents: Sparge all solvents (organic and aqueous) with an inert gas (N₂ or Ar) before use. This displaces dissolved O₂, the primary oxidant.2. Use High-Purity Reagents: Use fresh, anhydrous grade solvents and high-purity buffer components.3. Avoid Metal Contact: Do not use metal spatulas. Transition metals like Fe(II)/Fe(III) are known catalysts for amine oxidation.[3][11] Use plastic or glass equipment.4. Protect from Light: Work in a fume hood with the light off or use amber-colored labware.
Loss of Compound Activity/Potency Chemical Degradation: The compound has degraded due to one or more factors (oxidation, pH, light, temperature), reducing the concentration of the active molecule.1. Prepare Fresh Solutions: Always prepare solutions fresh from solid material before critical experiments.2. Verify Storage Conditions: Ensure stock solutions are stored at ≤ -20°C, protected from light, and have not undergone multiple freeze-thaw cycles.3. Perform Quality Control: If possible, analyze the solution's purity via HPLC-UV or LC-MS to confirm the presence of the parent compound and detect degradation products.
Precipitate Forms in Aqueous Buffer 1. Poor Solubility: The compound may have limited solubility in the aqueous buffer at the desired concentration.2. pH-Dependent Solubility: The compound's protonation state, and thus its solubility, is pH-dependent.3. Precipitation of Degradants: Oxidative by-products are often less soluble and may precipitate out.1. Use a Co-solvent: Prepare the working solution by diluting the DMSO stock into the buffer. Ensure the final DMSO concentration is low (typically <1%) and compatible with your assay.2. Adjust pH: Methodically adjust the buffer pH within a stable range (e.g., 6.0 to 7.5) to find the optimal point for solubility.3. Filter the Solution: After preparation, filter the working solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any micro-precipitates.

Section 3: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of this compound contains an aromatic amine, which is the primary site of instability.

  • Oxidative Degradation: This is the most significant pathway. Atmospheric oxygen (O₂), in the presence of initiators like light or metal ions, can abstract a hydrogen atom or an electron from the amine nitrogen. This generates a highly reactive radical intermediate that can then couple with other molecules, leading to the formation of dimers, oligomers, and complex polymeric materials, which are often highly colored.[1][2][4]

  • Photodegradation: The aromatic indazole core can absorb UV and high-energy visible light. This absorbed energy can promote the molecule to an excited state, making it more susceptible to reacting with oxygen or undergoing other rearrangements and cleavage reactions.[5]

  • pH-Mediated Instability: The exocyclic amine group has a specific pKa. In highly acidic solutions (low pH), the amine is fully protonated (-NH₃⁺). While this form can be more resistant to oxidation, extreme acidity can catalyze other reactions. In highly basic solutions (high pH), the neutral amine (-NH₂) is prevalent and is typically more susceptible to oxidation.[8] Finding the optimal pH window is key to balancing stability and solubility.[6]

cluster_0 Degradation Triggers cluster_1 Degradation Pathways O2 Oxygen (O₂) B Radical Intermediates O2->B Oxidation hv Light (hν) hv->B Photo-initiation H Extreme pH (H⁺/OH⁻) D Other Degradants H->D M Metal Ions (Fe²⁺, Cu²⁺) M->B Catalysis A 7-Fluoro-1-methyl- 1H-indazol-3-ylamine (Stable) A->B A->D Hydrolysis, etc. C Colored Oligomers & Polymeric Products B->C Polymerization

Caption: Key triggers and pathways for compound degradation.

Section 4: Recommended Experimental Protocols

Following standardized, validated protocols is the most effective way to ensure the stability of your compound.

Protocol 4.1: Preparation of a Stable Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution, minimizing exposure to atmospheric oxygen.

  • Preparation: Move an unopened 5 mL vial of anhydrous DMSO, a vial of this compound, and necessary lab supplies (pipettes, sterile tubes) into an inert atmosphere glove box or glove bag. Alternatively, use a Schlenk line.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh the desired amount of the compound (e.g., 8.86 mg for 1 mL of 50 mM solution).

  • Solvent Degassing (Critical Step): Before opening the DMSO, sparge the solvent with dry argon or nitrogen gas for 15-20 minutes. This is done by bubbling the gas through the liquid via a long needle while providing a vent.

  • Dissolution: Using a gas-tight syringe, add the correct volume of the degassed, anhydrous DMSO to the vial containing the solid compound.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in smaller, tightly-capped amber tubes. Purge the headspace of each tube with inert gas before sealing. Store frozen at -20°C or -80°C.

Protocol 4.2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the organic stock into an aqueous buffer for immediate use.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES). Add EDTA to a final concentration of 0.5 mM. Adjust the pH to your target (e.g., 7.4).

  • Buffer Degassing: Transfer the buffer to a suitable flask or bottle and sparge with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.

  • Dilution: Retrieve a single aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the concentrated stock 1:10 in degassed DMSO. Then, add the required volume of this intermediate stock to the degassed aqueous buffer while vortexing gently to ensure rapid mixing. The final concentration of DMSO should be kept below 1% (v/v) or at a level known to be tolerated by your assay.

  • Final Steps: Use the final working solution immediately. Do not store aqueous solutions. Protect the solution from light during the experiment.

cluster_stock Stock Solution Workflow cluster_working Working Solution Workflow weigh 1. Weigh Solid Compound (Amber Vial) degas_dmso 2. Degas Anhydrous DMSO (N₂ or Ar Purge) dissolve 3. Dissolve under Inert Atmosphere degas_dmso->dissolve aliquot 4. Aliquot & Purge Headspace dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment degas_buffer 7. Degas Aqueous Buffer (+EDTA, pH check) dilute 8. Dilute Stock into Buffer (Vortexing) degas_buffer->dilute use 9. Use Immediately dilute->use

Caption: Recommended workflow for solution preparation.

Section 5: Summary of Best Practices for Stability

Parameter Recommendation Scientific Rationale
Solvent/Buffer Use fresh, anhydrous, high-purity aprotic solvents (e.g., DMSO) for stocks. Always de-gas all solvents and buffers with N₂ or Ar.To remove dissolved oxygen and water, which are key reactants in oxidative and hydrolytic degradation pathways.
Temperature Store solid at 2-8°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Low temperatures significantly reduce the rate of all chemical reactions, including degradation. Aliquoting prevents degradation from temperature cycling.
Atmosphere Handle solid and prepare solutions under an inert atmosphere (N₂ or Ar) whenever possible.To minimize contact with atmospheric oxygen, a primary driver of degradation for aromatic amines.[3]
Light Exposure Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.To prevent photodegradation, which can be initiated by energy from UV and visible light.[5]
pH (Aqueous) Maintain pH in the neutral range (e.g., 6.0-7.5). Avoid strongly acidic or basic conditions.To maintain the compound in its most stable protonation state and avoid acid/base-catalyzed degradation.[6]
Additives Add a chelating agent (e.g., 0.1-0.5 mM EDTA) to aqueous buffers.To sequester catalytic metal ions that can dramatically accelerate the rate of oxidative degradation.[3]

References

Cell-based assay artifacts with 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS 171809-14-6). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cell-based assays. Indazole derivatives are a prominent class of compounds in drug discovery, often investigated for their kinase inhibitory activity.[1][2] However, their physicochemical properties can lead to common yet confounding artifacts.

This guide provides in-depth troubleshooting advice and experimental protocols to help you identify and mitigate these artifacts, ensuring the integrity and reproducibility of your data. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound. Its core structure is an indazole ring, which is a common scaffold in medicinal chemistry. Structurally related compounds have been explored for various biological activities.

PropertyValueSource
CAS Number 171809-14-6
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Physical Form Solid

Q2: How should I prepare and store stock solutions of this compound?

A2: Like many heterocyclic compounds used in screening, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[3]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming (to 37°C) or vortexing can help.[4]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[5] Use desiccated storage to prevent water absorption by the DMSO.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] However, the tolerance is highly cell-line dependent. It is a critical best practice to run a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting its viability or function.[6]

Troubleshooting Guide: Artifacts & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Compound Precipitation

Q4: I observed a cloudy precipitate in my wells immediately after adding the compound to my cell culture medium. What is causing this?

A4: You are likely observing compound precipitation due to "solvent shock".[7] This occurs when a compound dissolved at high concentration in an organic solvent (DMSO) is rapidly diluted into an aqueous environment (your media) where its solubility is significantly lower.[7][8] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[7]

Q5: My media was clear initially, but I noticed crystalline structures after 24 hours in the incubator. Why did this happen later?

A5: This is known as delayed precipitation and can be caused by several factors:

  • Temperature and pH Shifts: The solubility of compounds can be sensitive to changes in temperature (room temp to 37°C) and pH (which can be altered by cellular metabolism and the CO2 environment).[6][7]

  • Media Evaporation: Over longer incubation times, especially in plates without proper sealing or humidification, media can evaporate.[9] This increases the effective concentration of your compound, potentially pushing it past its solubility limit.[6] This "edge effect" is often more pronounced in the outer wells of a microplate.[9]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, and other biomolecules in the serum-containing media, forming less soluble complexes over time.[7]

Q6: How can I solve compound precipitation issues?

A6: The key is to ensure the final concentration of the compound in your assay is below its aqueous solubility limit under your specific experimental conditions.

  • Determine Kinetic Solubility: Before conducting your main experiment, perform a kinetic solubility assay in your specific cell culture medium. This will define the maximum workable concentration. (See Protocol 1 ).

  • Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the final volume, perform an intermediate serial dilution step in pre-warmed (37°C) media or PBS.[6] Adding the compound solution to the media while gently vortexing can also help.[6]

  • Reduce Final DMSO Concentration: A lower DMSO percentage in the final well volume can sometimes improve solubility, but this is compound-specific.

  • Control for Edge Effects: To mitigate evaporation, avoid using the outer wells of your culture plates for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[9]

Workflow for Diagnosing and Mitigating Compound Precipitation

cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation Strategy Observe Precipitate or Cloudiness in Assay Wells IsImmediate Immediate ('Solvent Shock') or Delayed? Observe->IsImmediate CheckSol Perform Kinetic Solubility Assay (Protocol 1) IsImmediate->CheckSol Both ReduceConc Work Below Max Soluble Concentration CheckSol->ReduceConc Defines Limit ImproveDilution Use Serial Dilution in Pre-warmed Media ReduceConc->ImproveDilution ControlEvap Mitigate Evaporation (e.g., 'Edge Effect') ReduceConc->ControlEvap cluster_source cluster_well Assay Well cluster_detector Excitation Plate Reader Excitation Light AssayFluor Assay Fluorophore (e.g., GFP) Excitation->AssayFluor Compound Test Compound (Potentially Fluorescent) Excitation->Compound Signal True Signal AssayFluor->Signal Emits Artifact Artifactual Signal (False Positive) Compound->Artifact Emits (Autofluorescence) Detector Plate Reader Detector TotalSignal Measured Signal (Inflated) Signal->TotalSignal Artifact->TotalSignal TotalSignal->Detector Compound This compound Kinase Survival Kinase (e.g., Akt) Compound->Kinase Inhibits (Potential Off-Target) ProCaspase Pro-Caspase-3 Kinase->ProCaspase Inhibits Activation Caspase Active Caspase-3 ProCaspase->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Executes

References

Technical Support Center: Purity Assessment of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoro-1-methyl-1H-indazol-3-ylamine. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with the purity assessment of this important fluorinated indazole derivative. As a key building block in medicinal chemistry, ensuring its purity is paramount for the integrity and reproducibility of downstream applications.[1][2] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Overview of Purity Assessment Challenges

The analysis of this compound (C₈H₈FN₃, MW: 165.17 g/mol ) presents a unique set of challenges primarily stemming from its synthesis and inherent chemical properties. The most significant hurdle is the potential for regioisomerism during the N-methylation step, leading to the formation of the undesired N2-methyl isomer alongside the desired N1-methyl product.[3][4] Additionally, like many heterocyclic compounds, it is susceptible to specific degradation pathways under stress conditions.[3]

This guide will address these core challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a batch of this compound?

A1: Impurities can be broadly categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: The most critical impurity to monitor is the 2-methyl-7-fluoro-2H-indazol-3-ylamine regioisomer.[3] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions used during synthesis, such as the choice of base and solvent.[3][4] Other potential impurities include:

    • Unreacted starting materials, such as 7-fluoro-1H-indazol-3-amine.[5][6]

    • Residual reagents or catalysts from the methylation and cyclization steps.

    • Positional isomers originating from the starting materials (e.g., derivatives of other fluoro-amino-indazoles).

  • Degradation Products: Based on the known stability profile of the indazole scaffold, you should be vigilant for degradation products arising from:

    • Oxidation: The electron-rich amino-indazole system can be susceptible to oxidation.

    • Photodegradation: Indazoles can undergo photochemical rearrangement to form benzimidazole derivatives upon exposure to UV light.[3]

    • Hydrolysis: While generally stable, forced acidic or basic conditions may lead to hydrolysis or other rearrangements.

The following table summarizes the most probable impurities:

Impurity TypeSpecific Example / ClassOriginPrimary Analytical Detection Method
Regioisomer 2-methyl-7-fluoro-2H-indazol-3-ylamineN-alkylation synthesis stepHPLC-UV, LC-MS, NMR
Starting Material 7-Fluoro-1H-indazol-3-amineIncomplete methylationHPLC-UV, LC-MS
Synthesis Intermediate e.g., Hydrazone of a fluorinated benzonitrileIncomplete cyclizationHPLC-UV, LC-MS
Positional Isomer e.g., 5-Fluoro-1-methyl-1H-indazol-3-ylamineImpure starting materialsHPLC-UV, LC-MS, ¹⁹F NMR
Degradation Product Oxidized indazole speciesExposure to air/oxidizing agentsLC-MS
Degradation Product Benzimidazole rearrangement productExposure to UV lightLC-MS
Q2: My ¹H NMR looks clean, but I suspect I have the N2-methyl regioisomeric impurity. How can I definitively identify it?

A2: While a standard ¹H NMR might not be sufficient to resolve the two regioisomers, especially in a mixture, advanced NMR techniques are definitive. The key is to use two-dimensional (2D) NMR experiments that show correlations over multiple bonds.

The most powerful technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7]

  • In the desired N1-methyl isomer , you will observe a ³J correlation (a cross-peak) between the protons of the N1-methyl group and the C7a carbon of the indazole ring.

  • Conversely, in the undesired N2-methyl isomer , there will be no such correlation to C7a. Instead, you would expect to see a ³J correlation between the N2-methyl protons and the C3 carbon.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be diagnostic.

  • In the N1-methyl isomer , a spatial correlation (NOE) should be observed between the N1-methyl protons and the H4 proton on the benzene ring.

  • For the N2-methyl isomer , such a correlation would be absent.

G cluster_NMR NMR Analysis for Regioisomer Identification start Ambiguous ¹H NMR Spectrum acquire_2d Acquire 2D NMR: - ¹H-¹³C HMBC - ¹H-¹H NOESY start->acquire_2d hmbc Analyze HMBC Spectrum acquire_2d->hmbc noesy Analyze NOESY Spectrum acquire_2d->noesy n1_isomer Identify N1-Isomer: - HMBC: N-CH₃ ↔ C7a - NOESY: N-CH₃ ↔ H4 hmbc->n1_isomer Correlation Observed n2_isomer Identify N2-Isomer: - HMBC: N-CH₃ ↔ C3 - NOESY: No N-CH₃ ↔ H4 hmbc->n2_isomer Correlation Absent

Caption: Workflow for distinguishing N1 and N2-methyl indazole isomers using 2D NMR.

Q3: What is the role of ¹⁹F NMR in the purity assessment of this compound?

A3: ¹⁹F NMR is an exceptionally powerful and sensitive tool for analyzing fluorinated compounds.[8] For this compound, it offers several key advantages:

  • High Sensitivity and No Background: Fluorine (¹⁹F) has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[9] Since biological molecules and common lab solvents lack fluorine, the ¹⁹F NMR spectrum is free of background signals, providing a clean window for analysis.

  • Sensitive Probe of the Chemical Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in the electronic environment.[9] This means that the presence of positional isomers (e.g., 5-fluoro vs. 7-fluoro) would result in distinctly different ¹⁹F chemical shifts, making it an excellent tool for identifying such impurities.

  • Quantitative Analysis (qNMR): With the use of an internal standard, ¹⁹F NMR can be used for highly accurate quantitative analysis (qNMR) of the main compound and any fluorine-containing impurities.[10]

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC-UV Chromatogram

Problem: You observe one or more unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.

G cluster_investigation Investigation Pathway start Unexpected Peak in HPLC check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank peak_present Peak Present? check_blank->peak_present ghost_peak Conclusion: Ghost Peak (Carryover, System Contamination) peak_present->ghost_peak Yes check_retention 2. Compare Retention Time (RT) to Known Impurities peak_present->check_retention No rt_matches RT Matches? check_retention->rt_matches tentative_id Tentative ID: - N2-Isomer - Starting Material rt_matches->tentative_id Yes lcms_analysis 3. Perform LC-MS Analysis rt_matches->lcms_analysis No mass_match Mass Matches Isomer (165.17 Da)? lcms_analysis->mass_match isomer_confirm Probable N2-Isomer or Positional Isomer. Proceed to NMR for confirmation. mass_match->isomer_confirm Yes degradant_or_other Mass does not match. Investigate: - Degradation Products (+O, +H₂O) - Synthesis Byproducts mass_match->degradant_or_other No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Troubleshooting Steps:

  • Verify System Suitability: First, ensure the peak is not an artifact. Inject a blank (your sample diluent). If the peak is present, it may be a "ghost peak" from carryover or contamination in the mobile phase or system.

  • Check for Isomers: The most likely unknown peak with a similar UV spectrum is the N2-methyl regioisomer. It will have the same mass as the main peak. If you have a reference standard for the N2-isomer, co-inject it to confirm.

  • Analyze by LC-MS: If the peak's mass is identical to the main component (m/z 166.07 for [M+H]⁺), it is an isomer. This strongly suggests the N2-regioisomer or a positional isomer. Further characterization by NMR is required.

  • Investigate Other Masses:

    • Mass = 151.14 Da ([M-CH₂]+H)⁺: This could indicate the presence of the unmethylated starting material, 7-fluoro-1H-indazol-3-amine.

    • Mass = 181.16 Da ([M+O]+H)⁺: This suggests an oxidation product.

    • Other Masses: Compare observed masses to the molecular weights of other starting materials, reagents, and plausible byproducts from your synthesis route.

Scenario 2: Difficulty in Achieving Baseline Separation of Isomers

Problem: Your HPLC method shows a shoulder on the main peak or two co-eluting peaks that you suspect are the N1 and N2 regioisomers.

Troubleshooting Steps:

  • Modify Mobile Phase Gradient: A shallower gradient often improves the resolution of closely eluting peaks. Decrease the rate of increase of the organic solvent (e.g., from a 5-minute gradient to a 15-minute gradient).

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the retention characteristics of the isomers.

  • Adjust pH: The ionization state of the aminoindazole can affect its interaction with the stationary phase. Experiment with small changes in the mobile phase pH (e.g., ± 0.5 pH units) using a suitable buffer (phosphate or acetate).

  • Evaluate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider a column with a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.[11][12]

  • Reduce Temperature: Lowering the column temperature (e.g., from 30 °C to 20 °C) can sometimes enhance resolution, although it will increase backpressure and run times.

Recommended Analytical Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its key potential impurities and degradation products. Note: This is a starting point and may require optimization for your specific system and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA relatively shallow gradient to resolve closely eluting isomers.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmCommon wavelengths for aromatic heterocycles.
Injection Volume 2 µLAdjust based on sample concentration.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Protocol 2: Forced Degradation Study

To establish the stability-indicating nature of your analytical method, perform forced degradation studies as recommended by ICH guidelines.[13] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a period sufficient to produce degradation, as described in ICH Q1B.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.

References

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Navigating Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged framework in the design of potent and selective kinase inhibitors. Its remarkable versatility has led to the development of numerous clinical candidates and approved drugs targeting a spectrum of kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of 7-Fluoro-1-methyl-1H-indazol-3-ylamine and other prominent indazole-based kinase inhibitors, supported by experimental data and detailed methodologies to inform and guide your research endeavors.

While direct, comprehensive kinase inhibition data for this compound is not extensively available in the public domain, we will leverage structure-activity relationship (SAR) data from closely related 3-aminoindazole analogs to infer its potential activity profile. This guide will focus on a comparative analysis with well-characterized indazole inhibitors targeting key kinases such as AXL, p38 MAPK, RIPK1, and VEGFR, providing a robust framework for understanding the therapeutic landscape of this important class of molecules.

The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The indazole core, a bicyclic aromatic heterocycle, has proven to be an exceptional scaffold for kinase inhibitor development. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it a powerful pharmacophore.[1][2] The 3-aminoindazole moiety, in particular, is a well-established hinge-binding motif, present in numerous potent kinase inhibitors.[3] Furthermore, the indazole ring system offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2][4]

Profiling this compound: An Inferential Analysis

As of this writing, specific biochemical and cellular data for this compound as a kinase inhibitor is not readily found in peer-reviewed literature. However, based on the established activity of structurally similar 3-aminoindazoles, we can infer its potential biological profile.

The 3-amino-1H-indazole core is known to be a versatile kinase hinge-binder. For instance, derivatives of 3-amino-1H-indazol-6-yl-benzamide have shown potent inhibition of FLT3 and PDGFRα. The presence of the 3-amino group is crucial for interacting with the kinase hinge region.

The substitutions on the indazole ring of this compound—a fluorine atom at position 7 and a methyl group at position 1—are likely to significantly influence its activity and selectivity. The fluorine atom at the 7-position can modulate the electronic properties of the ring system and may form specific interactions with the kinase active site, potentially enhancing potency or altering the selectivity profile. The N1-methylation prevents the formation of a hydrogen bond at this position, which can be a key interaction for some kinases, thus potentially steering the inhibitor towards a different subset of the kinome.

Given the broad activity of the 3-aminoindazole scaffold, this compound could potentially exhibit inhibitory activity against a range of kinases, including but not limited to receptor tyrosine kinases (RTKs) and serine/threonine kinases. Further experimental validation is necessary to elucidate its precise kinase inhibition profile.

Comparative Analysis of Leading Indazole Kinase Inhibitors

To provide a clear and objective comparison, we will now delve into the profiles of well-characterized indazole-based inhibitors targeting key kinases in major disease pathways.

AXL Receptor Tyrosine Kinase Inhibitors

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and is a critical driver of cancer progression, metastasis, and drug resistance.[5]

  • Bemcentinib (BGB324): A potent and selective AXL inhibitor with an indazole core. It has demonstrated promising preclinical and clinical activity.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Ligand Binding PI3K PI3K AXL->PI3K Dimerization & Autophosphorylation DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion & Metastasis AKT->Invasion Proliferation Cell Proliferation & Survival mTOR->Proliferation Bemcentinib Bemcentinib (BGB324) Bemcentinib->AXL Inhibition

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is a central regulator of inflammatory responses, making it a key target for anti-inflammatory drug development.[6]

  • SB203580: A well-characterized, selective inhibitor of p38 MAPK, often used as a reference compound in research. Although SB203580 has an imidazole core, its mechanism of action and the signaling pathway it inhibits are relevant for comparison with potential indazole-based p38 inhibitors.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress, Cytokines, LPS MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation TNFa_IL1b TNF-α, IL-1β Production MK2->TNFa_IL1b SB203580 SB203580 SB203580->p38 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory and neurodegenerative diseases.

  • Necrostatin-1 (Nec-1): A widely used inhibitor of RIPK1, crucial for studying the role of necroptosis in disease.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_intracellular Intracellular Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7]

  • Axitinib: A potent, FDA-approved indazole-based inhibitor of VEGFR-1, -2, and -3, used in the treatment of renal cell carcinoma.[1][8]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK VEGFR->RAS_MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Quantitative Comparison of Indazole-Based Kinase Inhibitors

The following table summarizes the biochemical potency (IC50 values) of the discussed kinase inhibitors against their primary targets. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Bemcentinib (BGB324) AXL14[4][9][10]
SB203580 p38α MAPK50-500[2][5]
Necrostatin-1 RIPK1182 (EC50)[11]
Axitinib VEGFR-11.2[1][8][12]
VEGFR-20.2[1][8][12]
VEGFR-30.1-0.3[1][8][12]
PDGFRβ1.6[8][12]
c-Kit1.7[8][13]

Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reproducible data, adhering to well-defined experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilution of inhibitor Start->Compound_Prep Kinase_Incubation Incubate kinase with inhibitor Compound_Prep->Kinase_Incubation Reaction_Initiation Add ATP/substrate mix to start reaction Kinase_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation ADP_Detection_1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Reaction_Incubation->ADP_Detection_1 ADP_Detection_2 Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Detection_1->ADP_Detection_2 Luminescence_Reading Read luminescence ADP_Detection_2->Luminescence_Reading Data_Analysis Analyze data and determine IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the serially diluted inhibitor or DMSO control.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in a physiological context. The NanoBRET™ assay is a proximity-based method that measures compound binding to a target kinase in living cells.[1][14][15]

Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Procedure Outline:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Setup: Seed the transfected cells into a white, opaque multi-well plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the addition of the NanoBRET™ tracer.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

Western Blotting for Kinase Phosphorylation

This method is used to assess the functional effect of a kinase inhibitor on a specific signaling pathway by measuring the phosphorylation status of a downstream substrate.[8][12]

Procedure:

  • Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations for a specified duration. Include appropriate positive and negative controls.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the effect of the inhibitor on protein phosphorylation.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the development of innovative kinase inhibitors. While a definitive kinase inhibition profile for this compound requires further experimental investigation, the extensive research on related 3-aminoindazole derivatives suggests its potential as a bioactive molecule. This guide provides a comparative framework for evaluating novel indazole-based compounds against established inhibitors targeting key oncogenic and inflammatory pathways.

The provided experimental protocols offer a robust foundation for the in-depth characterization of new chemical entities. By employing a combination of biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. As our understanding of the human kinome and its role in disease continues to expand, the rational design and rigorous evaluation of novel indazole-based inhibitors will undoubtedly pave the way for the next generation of targeted therapies.

References

A Comparative Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 7-Fluoro-1-methyl-1H-indazol-3-ylamine and its analogs, a promising scaffold in the development of targeted cancer therapeutics. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR), biological targets, and experimental considerations for this important class of molecules. As we navigate through the available data, we will focus on building a coherent understanding of how subtle molecular modifications can translate into significant differences in biological activity, particularly in the context of protein kinase inhibition.

The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinases.[1] The specific scaffold of this compound presents a unique combination of features: the 7-fluoro substituent can enhance binding affinity and modulate physicochemical properties, the 1-methyl group prevents tautomerization and directs substitution, and the 3-amino group provides a critical anchor point for kinase hinge binding and a handle for further chemical elaboration.[2]

While direct comparative studies on a systematic library of this compound analogs are not extensively published, we can extrapolate valuable insights from research on closely related indazole-based compounds. This guide will synthesize these findings to provide a predictive framework for designing and evaluating novel analogs with enhanced potency and selectivity.

The Rationale: Targeting Key Oncogenic Drivers

Indazole derivatives have demonstrated inhibitory activity against a range of protein kinases implicated in cancer progression.[3][4] A particularly relevant target class for this scaffold is the Aurora kinase family (Aurora A, B, and C), serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This guide will use Aurora kinases as a primary example to illustrate the comparative potential of this compound analogs.

Comparative Analysis of Structural Modifications

Based on the literature for related indazole analogs, we can hypothesize the impact of various substitutions on the this compound core. The following sections explore these potential structure-activity relationships.

N-Substitutions at the 3-Amino Position

The 3-amino group is a key interaction point with the kinase hinge region.[2] Acylation or arylation at this position can significantly influence potency and selectivity.

Table 1: Postulated Impact of N-Substitutions on Kinase Inhibitory Activity

Analog TypeR Group on 3-AminoExpected Impact on ActivityRationale
Analog A Small alkyl (e.g., methyl, ethyl)Modest activityMay provide some additional hydrophobic interactions but lacks extensive contacts.
Analog B Phenyl or substituted phenylPotentially high activityThe aromatic ring can engage in π-stacking and hydrophobic interactions within the ATP-binding pocket. Substituents on the phenyl ring can be tuned to optimize these interactions and improve physicochemical properties.
Analog C Acyl (e.g., benzoyl)Variable activityThe carbonyl group can act as a hydrogen bond acceptor. The nature of the acyl group will determine the overall steric and electronic fit.
Substitutions on the Indazole Ring

While our core is defined as 7-fluoro-1-methyl, understanding the influence of substituents at other positions from related studies can guide future design. For instance, modifications at the 5- and 6-positions of the indazole ring have been shown to impact activity against various kinases.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a generic N-aryl analog and its subsequent biological evaluation.

Synthesis of N-Aryl-7-fluoro-1-methyl-1H-indazol-3-ylamine Analogs

This protocol outlines a common synthetic route for coupling an aryl group to the 3-amino position of the indazole core.

Diagram 1: Synthetic Workflow

A Starting Material: This compound B Buchwald-Hartwig Amination A->B Aryl Halide, Pd Catalyst, Ligand, Base, Solvent C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Final Product: N-Aryl-7-fluoro-1-methyl-1H-indazol-3-ylamine D->E

Caption: General workflow for the synthesis of N-aryl analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a suitable ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase, such as Aurora A.[6]

Diagram 2: Kinase Inhibition Assay Workflow

A Compound Dilution Series B Kinase Reaction: Kinase, Substrate, ATP, Analog A->B C Incubation B->C D Detection of Substrate Phosphorylation C->D E Data Analysis (IC50 determination) D->E Analog This compound Analog AuroraK Aurora Kinase Analog->AuroraK Inhibition Mitosis Mitotic Progression AuroraK->Mitosis Arrest Cell Cycle Arrest (G2/M) Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

A Comparative Guide to Orthogonal Methods for Confirming the Purity of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory checkpoint but the very foundation of safety and efficacy. For a molecule as specific as 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a critical intermediate in numerous therapeutic candidates, a single analytical method, no matter how robust, presents an incomplete picture.[1][2] True analytical confidence is achieved through the strategic application of orthogonal methods—distinct analytical techniques that probe different physicochemical properties of the molecule and its potential impurities.[1] This guide provides an in-depth comparison of essential orthogonal methods, grounded in scientific principles and practical application, to establish a comprehensive purity profile for this compound.

The core principle of orthogonality lies in employing multiple, independent analytical techniques to mitigate the risk of overlooking impurities.[1] A set of methods is considered orthogonal if their separation or detection mechanisms are based on different chemical or physical principles.[2] This approach significantly increases the probability of detecting and quantifying all potential impurities, from process-related byproducts to degradation products.[2][3]

Orthogonal_Methods cluster_sample This compound (API) cluster_methods Orthogonal Analytical Techniques cluster_results Comprehensive Purity Profile API API Sample HPLC Reversed-Phase HPLC (Hydrophobicity) API->HPLC LCMS LC-MS (Mass-to-Charge Ratio) API->LCMS qNMR qNMR (Nuclear Spin Properties) API->qNMR GC Headspace GC (Volatility/Boiling Point) API->GC Purity Purity Assessment Impurity Identification Residual Solvents Structural Confirmation HPLC->Purity LCMS->Purity qNMR->Purity GC->Purity

Caption: Workflow of orthogonal methods for comprehensive API purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the primary choice for separating the main component from non-polar and moderately polar impurities. However, relying on a single RP-HPLC method is insufficient. An orthogonal HPLC method, such as one employing a different stationary phase or mobile phase conditions, is crucial for uncovering co-eluting impurities.[3]

Primary Method: Reversed-Phase HPLC (C18)

This method separates compounds based on their hydrophobicity. The non-polar C18 stationary phase retains the analyte and impurities, which are then eluted by a polar mobile phase.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Orthogonal Method: Phenyl-Hexyl Column

A phenyl-hexyl stationary phase provides a different selectivity compared to C18 due to π-π interactions with aromatic compounds like the indazole ring system. This can resolve impurities that co-elute with the main peak on a C18 column.[3]

Experimental Protocol:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 80% B over 25 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Data Presentation:

ParameterPrimary Method (C18)Orthogonal Method (Phenyl-Hexyl)Rationale for Orthogonality
Stationary Phase Octadecylsilane (non-polar)Phenyl-Hexyl (moderate polarity with π-π interactions)Different retention mechanisms (hydrophobic vs. mixed-mode).
Mobile Phase pH Acidic (Formic Acid)Neutral (Phosphate Buffer)Alters the ionization state of the basic amine, changing selectivity.
Organic Modifier AcetonitrileMethanolDifferent solvent strengths and selectivities.
Hypothetical Result Purity: 99.5%, Impurity A: 0.2%, Impurity B: 0.3%Purity: 99.2%, Impurity A: 0.2%, Impurity B: 0.3%, Impurity C (co-eluted on C18): 0.3%The orthogonal method reveals a previously hidden impurity.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC-UV is excellent for quantifying impurities, it does not typically provide structural information. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, enabling the identification of unknown impurities.[5] For heterocyclic amines like this compound, LC-MS is particularly effective.[6][7][8][9]

Experimental Protocol:

  • LC System: Utilize the same conditions as the primary RP-HPLC method to correlate peaks.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50 - 1000 m/z.

  • Data Acquisition: Full scan for impurity detection and tandem MS (MS/MS) for structural fragmentation of impurities.

Data Presentation:

PeakRetention Time (min)[M+H]⁺ (Observed)Proposed Structure
Main Peak15.2178.0754This compound
Impurity A12.8164.0598De-methylated precursor
Impurity B18.5194.0703Oxidized impurity (+O)

Causality Behind Experimental Choices: Positive mode ESI is chosen because the basic amine group on the indazole ring is readily protonated. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.[6]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[10][11][12][13][14] It provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[10] This makes qNMR a truly orthogonal technique to chromatography.[11]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation node1 Accurately weigh API sample node3 Dissolve both in a deuterated solvent (e.g., DMSO-d6) node1->node3 node2 Accurately weigh certified internal standard (e.g., maleic acid) node2->node3 node4 Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay) node3->node4 node5 Integrate distinct, non-overlapping peaks of API and standard node4->node5 node6 Calculate purity using the established qNMR equation node5->node6

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol:

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d6.

  • NMR Spectrometer: 400 MHz or higher.

  • Key Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved proton signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

Purity Calculation:

The purity of the analyte (Panalyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: mass

  • P: Purity of the standard

Data Presentation:

ParameterValue
Analyte Signal (N-methyl) 3 protons
Standard Signal (Maleic Acid) 2 protons
Purity by qNMR 99.6%
Purity by HPLC (Primary) 99.5%
Conclusion Excellent agreement between orthogonal methods.

Headspace Gas Chromatography (GC): Monitoring Residual Solvents

Residual solvents are process-related impurities that must be controlled within strict limits defined by guidelines such as ICH Q3C.[15] Due to their volatile nature, headspace gas chromatography (GC) is the method of choice for their analysis.[15][16][17][18][19] This technique is orthogonal to the previously described methods as it separates compounds based on their volatility and boiling point.[18]

Experimental Protocol:

  • Instrumentation: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest.

Data Presentation:

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)Status
Methanol3.51503000Pass
Acetone4.2Not Detected5000Pass
Toluene8.950890Pass
Dichloromethane5.1Not Detected600Pass

Conclusion

The purity of this compound cannot be confidently asserted with a single analytical result. A multi-faceted, orthogonal approach is imperative. By combining a primary and an orthogonal HPLC method, the risk of co-eluting impurities is minimized. LC-MS provides the necessary structural information to identify these impurities, transforming unknown peaks into known entities. Furthermore, qNMR offers an independent, absolute measure of purity, serving as a powerful cross-validation tool for chromatographic methods. Finally, headspace GC ensures that volatile residual solvents are well below their specified safety limits.

This comprehensive suite of orthogonal methods provides a self-validating system, ensuring that each analytical result is corroborated by an independent technique. This rigorous approach not only satisfies regulatory expectations as outlined in guidelines like ICH Q2(R1) but also upholds the highest standards of scientific integrity, ensuring the quality and safety of the final drug product.[20][21][22][23]

References

Comparative In Vivo Efficacy of 7-Fluoro-1-methyl-1H-indazol-3-ylamine Derivatives: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1] Within the realm of oncology, indazole derivatives have been successfully developed into potent protein kinase inhibitors, leading to several FDA-approved drugs for treating various cancers.[2] These agents typically function by competing with ATP for the kinase's binding site, thereby disrupting signal transduction pathways crucial for tumor growth, proliferation, and angiogenesis.[1]

This guide focuses on the emerging class of 7-fluoro-1-methyl-1H-indazol-3-ylamine derivatives. While specific in vivo efficacy data for this precise scaffold is still emerging in peer-reviewed literature, its structural similarity to established multi-kinase inhibitors provides a strong rationale for its investigation. This document will, therefore, serve as a comparative framework, leveraging extensive preclinical data from analogous indazole-based tyrosine kinase inhibitors (TKIs) to inform the design and interpretation of in vivo studies for this novel series. We will objectively compare the performance of leading indazole-based drugs—Axitinib, Pazopanib, Sunitinib, and Regorafenib—and provide the detailed experimental methodologies required to rigorously evaluate the in vivo potential of new chemical entities derived from the this compound core.

Comparative In Vivo Efficacy of Indazole-Based Kinase Inhibitors

The anti-tumor efficacy of indazole-based TKIs has been extensively validated in numerous preclinical xenograft models.[3][4][5] These studies are critical for establishing proof-of-concept, determining effective dose ranges, and identifying potential cancer types for clinical investigation. The primary mechanism for many of these agents is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5][6]

The following tables summarize the in vivo performance of four prominent indazole-based TKIs across various cancer models. This comparative data provides a benchmark for evaluating novel this compound derivatives.

Compound Cancer Model Animal Model Dosing Regimen Primary Efficacy Outcome Reference(s)
Axitinib Glioblastoma (U87)Mouse (Intracranial)Daily Oral GavageSignificantly extended survival[7]
Lung Carcinoid (NCI-H720)ZebrafishIncubationReduced tumor-induced angiogenesis and invasiveness[8]
Melanoma (MO4)Mouse (Subcutaneous & Intracranial)25 mg/kg, twice dailySignificant inhibition of tumor growth and prolonged survival[9]
Pazopanib Non-Small Cell Lung Cancer (A549)Mouse (Xenograft)30 & 100 mg/kgDelayed tumor growth and prolonged survival[10]
Renal Cell CarcinomaMouse (Xenograft)N/ADemonstrated significant activity and dose-dependent tumor growth inhibition[4]
Breast Cancer (231-BR-HER2)Mouse (Xenograft)N/APrevents brain metastasis growth[11]
Sunitinib Neuroblastoma (SK-N-BE(2))Mouse (Xenograft)20 mg/kg, dailySignificant suppression of tumor growth[12][13]
Renal Cell Carcinoma (RENCA)Mouse (Metastasis model)N/ABlocked the growth of lung tumor nodules[14]
Lung Cancer (Genetically Engineered Model)Mouse40 mg/kg, dailyFewer and smaller tumors[15]
Regorafenib Hepatocellular Carcinoma (PLC5)Mouse (Subcutaneous)20 mg/kg, dailySignificant tumor growth inhibition[16]
Colorectal CancerMouse (Patient-Derived Xenograft)N/AMarkedly slowed tumor growth[17]
Liver Cancer (Orthotopic & Subcutaneous)Mouse5 mg/kg, dailyInhibited tumor growth and angiogenesis[18]

Mechanism of Action: Targeting the VEGFR Signaling Pathway

The predominant mechanism of action for many indazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), particularly VEGFRs.[19] By blocking the ATP-binding site of VEGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades. This ultimately leads to a reduction in endothelial cell proliferation, migration, and new blood vessel formation, thereby starving the tumor of essential nutrients and oxygen.[20]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Signal Transduction P2->Downstream Signal Transduction Indazole 7-Fluoro-1-methyl- 1H-indazol-3-ylamine Derivative Indazole->VEGFR Inhibition Response Cellular Responses: - Proliferation - Migration - Survival (Angiogenesis) Downstream->Response

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Protocols for In Vivo Efficacy Studies

The gold standard for preclinical evaluation of anti-cancer agents is the use of xenograft models, where human tumor cells are implanted into immunodeficient mice.[21] This section provides a detailed, self-validating protocol for assessing the in vivo efficacy of novel this compound derivatives.

I. Animal Models and Husbandry
  • Animal Selection: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, typically 4-6 weeks old, are commonly used as they lack a functional immune system to reject human cells.[22]

  • Acclimatization: Allow a 3-5 day acclimatization period for the animals in the housing facility before any experimental procedures.[22]

  • Housing: Maintain the animals in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

II. Tumor Cell Preparation and Implantation
  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer, U87 for glioblastoma) under sterile conditions. Ensure cells are in the logarithmic growth phase and free from contamination.

  • Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual medium or trypsin.[22]

  • Cell Viability and Counting: Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with a trypan blue exclusion assay. Viability should be >95%.[22]

  • Implantation: Adjust the cell concentration to the desired number (e.g., 3 x 10^6 cells) in a volume of 100-200 µL. For subcutaneous models, inject the cell suspension into the flank of the mouse using a 27- or 30-gauge needle.[22] For patient-derived xenograft (PDX) models, small tumor fragments are implanted subcutaneously.

III. Treatment Regimen and Monitoring
  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[22]

  • Randomization: When tumors reach a predetermined average volume (e.g., 70-300 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation and Administration: Prepare the this compound derivative in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).[23] Administer the compound and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include survival, reduction in metastasis, or changes in biomarkers.[17][18]

IV. Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) to determine the significance of the observed differences between treatment and control groups.

  • Histopathology: At the end of the study, tumors can be excised, fixed, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67 or angiogenesis markers like CD31).[18]

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Phase A1 Cell Culture (Logarithmic Growth) A2 Cell Harvest & Wash A1->A2 A3 Viability & Counting (Trypan Blue) A2->A3 B1 Subcutaneous Injection of Tumor Cells A3->B1 B2 Tumor Growth to Palpable Size B1->B2 C1 Randomize Mice into Control & Treatment Groups B2->C1 C2 Administer Vehicle or Indazole Derivative C1->C2 C3 Monitor Tumor Volume & Body Weight C2->C3 D1 Calculate Tumor Growth Inhibition (TGI) C3->D1 D2 Statistical Analysis (e.g., t-test, Survival) C3->D2 D3 Histopathology (Ki67, CD31) C3->D3

Caption: Standard workflow for in vivo xenograft studies.

Discussion and Future Perspectives

The in vivo data for established indazole-based TKIs like Axitinib, Pazopanib, Sunitinib, and Regorafenib demonstrate a clear path to clinical success through the potent inhibition of angiogenesis and tumor growth. For researchers developing novel this compound derivatives, these compounds serve as critical benchmarks. The key to advancing a new candidate will be to demonstrate a superior efficacy or safety profile in these validated preclinical models.

It is imperative to consider that while xenograft models are powerful tools, they have limitations, primarily the absence of a competent immune system. Future studies could employ syngeneic models (implanting mouse tumors into immunocompetent mice) to also evaluate the immunomodulatory effects of these new derivatives, as some TKIs have been shown to influence the tumor microenvironment and enhance anti-tumor immunity.[18]

By following the rigorous experimental protocols outlined in this guide and carefully comparing outcomes against the established benchmarks, researchers can effectively triage and advance the most promising this compound derivatives toward clinical development.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, 7-Fluoro-1-methyl-1H-indazol-3-ylamine. Given its structural relation to the amino-indazole scaffold, a class known for potent kinase inhibition, a rigorous assessment of its kinome-wide cross-reactivity is a critical step in its development as a chemical probe or therapeutic candidate.[1][2][3] This document outlines a multi-phase experimental strategy, comparing established methodologies to build a robust selectivity profile, thereby enabling informed decisions about the compound's potential applications and liabilities.

Introduction: The Rationale for Kinome-Wide Selectivity Profiling

This compound (CAS: 171809-14-6) belongs to the 3-aminoindazole class of heterocyclic compounds.[4] This scaffold is a privileged structure in medicinal chemistry, forming the core of several potent protein kinase inhibitors that target the enzyme's ATP-binding site.[3][4] Notably, related compounds have been developed as inhibitors of key oncogenic kinases such as FLT3, PDGFRα, and c-Kit.[1][2][5]

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[6] This conservation presents a formidable challenge in developing truly specific inhibitors.[7] A compound designed against one kinase may exhibit unintended activity—or "cross-reactivity"—against dozens of others. This "polypharmacology" can be a double-edged sword: it may lead to undesirable off-target toxicity or, serendipitously, uncover new therapeutic applications.[8]

Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a foundational pillar of the drug discovery process. It allows researchers to:

  • Validate the Primary Target(s): Confirm that the compound potently interacts with its intended target.

  • Identify Off-Target Liabilities: Proactively identify potential sources of toxicity.

  • Uncover New Therapeutic Opportunities: Reveal unexpected inhibitory activities that could be therapeutically beneficial.

  • Enable Structure-Activity Relationship (SAR) Studies: Guide medicinal chemistry efforts to improve selectivity and potency.[9]

This guide proposes a systematic workflow to generate a high-fidelity cross-reactivity profile for this compound, comparing biochemical and cellular methods to provide a holistic view of its activity.

The Experimental Cascade: A Multi-Phased Approach to Profiling

We recommend a tiered approach that moves from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays. This cascade efficiently filters and characterizes the compound's activity, ensuring that resources are focused on the most critical experiments.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assessment biochem Broad Kinome Screen (e.g., 400+ Kinases) cellular Target Engagement Assay (e.g., NanoBRET) Phospho-Signaling Assay (e.g., Western Blot / Mass Spec) biochem->cellular Identify Potent Hits (On- and Off-Targets) functional Phenotypic Screening (e.g., Cell Viability in Target-Dependent Lines) cellular->functional Confirm Cellular Activity & Downstream Effects

Caption: Proposed experimental workflow for kinase inhibitor profiling.

Phase 1: Broad Biochemical Kinome Screening

The initial step involves screening this compound against a large, diverse panel of purified kinases to understand its intrinsic affinity and inhibitory potential. Two primary methodologies are compared below.

Methodology Principle Advantages Considerations
Competition Binding Assay Measures the ability of the test compound to displace a tagged, broad-spectrum ligand from the kinase active site. The amount of bound ligand is quantified.[9]- Independent of substrate, cofactors, or enzyme activity.- Enables screening of non-functional or difficult-to-assay kinases.- Highly scalable and standardized.- Does not directly measure functional inhibition.- May not identify allosteric inhibitors.
In Vitro Activity Assay Measures the compound's ability to inhibit the phosphotransferase activity of the kinase using a specific substrate. Readouts can be radiometric (³³P-ATP) or fluorescence/luminescence-based (e.g., ADP-Glo™).[6][10]- Directly measures functional enzyme inhibition.- Can determine inhibitor modality (e.g., ATP-competitive).- Provides IC₅₀ values reflecting potency.- Requires optimization for each kinase/substrate pair.- Assay artifacts (compound interference) are possible.- ATP concentration can significantly influence IC₅₀ values.[8][11]

Expert Recommendation: For an initial, comprehensive view, a competition binding assay (e.g., Eurofins' KINOMEscan™) against the largest available panel (400+ kinases) is recommended.[9] This provides a rapid, unbiased assessment of all potential interactions. Follow-up validation of high-affinity hits should then be performed using an orthogonal in vitro activity assay to confirm functional inhibition and determine IC₅₀ values.

This protocol outlines a general procedure for determining the IC₅₀ of this compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

  • Reaction Setup: To the wells, add the kinase, substrate/peptide, and ATP in a buffered solution. For robust IC₅₀ determination, the ATP concentration should be set near the Kₘ value for each specific kinase.[8]

  • Initiate Reaction: Add the diluted compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a light signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Target Engagement and Pathway Analysis

A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or high intracellular ATP concentrations.[10] Therefore, validating target engagement within living cells is a crucial second phase.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active Dimer) RTK_inactive->RTK_active Dimerizes & Autophosphorylates Downstream Substrate -> P-Substrate RTK_active->Downstream Activates Inhibitor 7-Fluoro-1-methyl- 1H-indazol-3-ylamine Inhibitor->RTK_active Inhibits ATP Binding Response Cellular Response (e.g., Proliferation) Downstream->Response Ligand Growth Factor Ligand->RTK_inactive Binds

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Methodology Comparison:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. It is a powerful tool for confirming direct target engagement in cells or even tissues but can be lower-throughput.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a specific kinase target in live cells.[10] The target kinase is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer that binds the kinase is added. The test compound's ability to displace the tracer is measured by a loss of Bioluminescence Resonance Energy Transfer (BRET). This method is highly quantitative, can be performed in real-time, and is adaptable to high-throughput formats.[10]

Expert Recommendation: The NanoBRET™ assay is the preferred method for quantitative assessment of intracellular target engagement due to its high sensitivity, throughput, and real-time capabilities. This allows for the determination of cellular IC₅₀ values and even residence time, providing a more accurate picture of the compound's behavior in a physiological environment.[10]

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all phases into a clear selectivity profile.

Data Presentation: The primary biochemical screening data for this compound should be presented alongside data for one or two well-characterized, structurally related inhibitors for comparison.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundComparator A (e.g., Linifanib)Comparator B (e.g., FLT3 Inhibitor)
FLT3 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
PDGFRα Experimental DataLiterature/Experimental DataLiterature/Experimental Data
c-Kit Experimental DataLiterature/Experimental DataLiterature/Experimental Data
VEGFR2 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
SRC Experimental DataLiterature/Experimental DataLiterature/Experimental Data
ABL1 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
... (other significant hits)

Selectivity Visualization: The most intuitive way to visualize kinome-wide selectivity is by mapping the inhibition data onto a dendrogram of the human kinome. This "kinome tree" visually highlights which kinase families are most affected by the compound. Potent inhibition is typically represented by a colored circle, allowing for at-a-glance comparison between different compounds.

Conclusion and Forward Look

This guide presents a robust, multi-faceted strategy for profiling the cross-reactivity of this compound. By systematically comparing its biochemical and cellular activities, researchers can build a comprehensive understanding of its selectivity and potential. This data-driven approach is essential for mitigating risks associated with off-target effects and for strategically guiding the compound's journey from a chemical entity to a validated scientific tool or a promising therapeutic lead. The methodologies described herein represent the current industry standard for ensuring the trustworthiness and scientific integrity of small molecule inhibitor characterization.[6][7][11]

References

A Researcher's Guide to Confirming On-Target Effects of Novel Kinase Inhibitors: A Case Study with 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of a bioactive small molecule represents a pivotal starting point. However, the journey from a phenotypic hit to a validated therapeutic lead is contingent on a critical, multi-faceted process: confirming that the molecule interacts with its intended target and that this interaction is responsible for the observed biological effects. This guide provides a comprehensive, technically-grounded framework for this process, using the novel compound 7-Fluoro-1-methyl-1H-indazol-3-ylamine as a hypothetical case study to illustrate the principles and protocols of target identification, validation, and selectivity profiling.

Given that this compound is not extensively characterized in the public domain, this guide is designed to be a universally applicable template for researchers working with novel small molecules. We will proceed under the hypothetical scenario that this compound has demonstrated potent anti-proliferative effects in a cancer cell line, and our objective is to elucidate its mechanism of action by identifying its molecular target and confirming on-target engagement.

Part 1: The Crucial First Step - Identifying the Molecular Target

Before confirming on-target effects, one must first identify the target. Chemical proteomics has emerged as a powerful platform for the unbiased identification of small molecule-protein interactions within a complex biological system.[1][2] A robust and widely used method is affinity purification coupled with mass spectrometry (AP-MS).[3][4]

Experimental Workflow: Target Identification via Photo-Affinity Chromatography

This approach involves synthesizing a probe molecule that incorporates the core structure of this compound, a photo-reactive crosslinker, and a biotin tag for purification.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Cell Lysate Interaction cluster_2 Purification & Identification A Synthesize Photo-Affinity Probe (Compound + Crosslinker + Biotin) B Immobilize Probe on Streptavidin Beads A->B D Incubate Lysate with Probe-Beads B->D C Prepare Cell Lysate C->D E UV Crosslinking to Covalently Link Probe to Target Protein(s) D->E F Wash Beads to Remove Non-Specific Binders E->F G Elute Crosslinked Proteins F->G H SDS-PAGE Separation G->H I In-Gel Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Protein Identification via Database Search J->K

Figure 1: Workflow for Target Identification.
Detailed Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., diazirine) and a biotin handle.

  • Cell Culture and Lysis: Culture the cancer cell line of interest to ~80-90% confluency. Harvest and lyse the cells in a mild lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

  • Incubation and Crosslinking: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with the photo-affinity probe.[5] As a negative control, incubate a separate lysate sample with beads lacking the probe. For competition experiments, pre-incubate the lysate with an excess of the original, unmodified this compound before adding the probe-coated beads.

  • UV Irradiation: Expose the lysate-bead slurry to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.[5]

  • Washing and Elution: Thoroughly wash the beads to remove non-covalently bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the probe-treated sample (and absent or reduced in control/competition lanes) and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.[3]

For our case study, let's assume this workflow identifies a specific kinase, "Kinase X," as the primary binding partner of this compound.

Part 2: Confirming Direct Target Engagement in a Cellular Context

Identifying a binding partner is not sufficient; we must confirm that the compound engages this target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in its native cellular milieu.[6][7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G A Treat Intact Cells with Compound or Vehicle (DMSO) B Harvest and Resuspend Cells A->B C Aliquot Cell Suspension B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis (Freeze-Thaw) D->E F Separate Soluble Fraction (Centrifugation) E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Plot Melting Curves (% Soluble Protein vs. Temp) G->H

Figure 2: CETSA Experimental Workflow.
Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of plates with this compound at a chosen concentration (e.g., 10 µM) and another set with vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling.[6]

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein amounts for each sample, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for the target protein (Kinase X).[8]

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature for both the compound-treated and vehicle-treated samples. Normalize the intensity at each temperature to the intensity of the 37°C sample. Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[7]

Comparative Data: CETSA
TreatmentTagg (°C) of Kinase XΔTagg (°C)
Vehicle (DMSO)52.5-
This compound (10 µM)58.0+5.5
Known Kinase X Inhibitor (10 µM)59.2+6.7

Table 1: Hypothetical CETSA data demonstrating thermal stabilization of Kinase X by this compound, comparable to a known inhibitor.

Part 3: Assessing Downstream Pathway Modulation

Confirming target binding is a crucial step, but it is equally important to demonstrate that this binding event leads to a functional consequence, i.e., modulation of the target's activity. For a kinase, this typically involves assessing the phosphorylation status of its known downstream substrates.

Hypothetical Signaling Pathway of Kinase X

G Kinase X Kinase X Substrate A Substrate A Kinase X->Substrate A Phosphorylates p-Substrate A p-Substrate A Downstream Effector Downstream Effector p-Substrate A->Downstream Effector Activates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Inhibitor 7-Fluoro-1-methyl- 1H-indazol-3-ylamine Inhibitor->Kinase X

Figure 3: Hypothetical Kinase X Signaling Pathway.
Detailed Protocol: Western Blot for Downstream Effects

  • Cell Treatment: Culture cells and treat with increasing concentrations of this compound, a known Kinase X inhibitor (positive control), and vehicle (negative control) for a predetermined time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blot Analysis: Perform SDS-PAGE and western blotting as described previously. Probe separate membranes with antibodies against the phosphorylated form of Substrate A (p-Substrate A), total Substrate A, and a loading control (e.g., GAPDH).[9][10]

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate A signal (normalized to total Substrate A) in cells treated with this compound would confirm that target engagement leads to inhibition of its catalytic activity.

Part 4: Profiling Selectivity and Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is more likely to have a favorable safety profile. Large-scale kinase profiling services, such as KiNativ™, provide a comprehensive assessment of a compound's activity against a broad panel of kinases.[11][12] This is a chemical proteomics approach that measures the ability of a compound to compete with an ATP-biotin probe for binding to kinases in cell lysates.[13]

Comparative Data: Kinase Selectivity Profile
Kinase TargetThis compound (% Inhibition @ 1 µM)Known Kinase X Inhibitor (% Inhibition @ 1 µM)Staurosporine (Non-selective) (% Inhibition @ 1 µM)
Kinase X 95 98 99
Kinase Y5892
Kinase Z<2<288
... (200+ other kinases)<10<10>50 for many

Table 2: Hypothetical kinase profiling data showing high selectivity of this compound for Kinase X, in contrast to the non-selective inhibitor Staurosporine.

Conclusion

The validation of on-target effects is a cornerstone of modern drug discovery, transforming a promising compound into a well-understood molecular probe or therapeutic candidate. This guide has outlined a logical, multi-step workflow to move from an uncharacterized bioactive molecule, exemplified by this compound, to a compound with a confirmed molecular target and a defined mechanism of action. By systematically employing techniques such as affinity purification-mass spectrometry for target identification, CETSA for confirming cellular engagement, and downstream signaling analysis for functional validation, researchers can build a robust and compelling case for their compound's on-target activity. Furthermore, comprehensive selectivity profiling provides crucial insights into potential off-target effects, guiding future optimization efforts. This integrated approach, grounded in scientific integrity, is essential for advancing novel molecules through the drug development pipeline.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-1-methyl-1H-indazol-3-ylamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibitor Design

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1] Its unique bicyclic aromatic system provides a rigid framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with various biological targets. Notably, indazole derivatives have proven exceptionally successful as small-molecule kinase inhibitors, with several compounds containing this core structure receiving FDA approval for the treatment of cancer.[2][3]

This guide focuses on the structure-activity relationship (SAR) of a specific, promising subclass: analogs of 7-Fluoro-1-methyl-1H-indazol-3-ylamine . While direct and comprehensive SAR literature for this exact scaffold is emerging, this guide synthesizes data from closely related indazole series to provide a robust framework for researchers, scientists, and drug development professionals. We will dissect the role of each substituent on the core, compare the performance of various analogs with supporting experimental data, and detail the methodologies required to validate these findings.

The core structure, particularly the 1H-indazole-3-amine moiety, is an effective "hinge-binding" fragment, crucial for anchoring inhibitors within the ATP-binding pocket of kinases.[4] The strategic placement of the N1-methyl and C7-fluoro groups provides a foundational starting point for developing potent and selective kinase inhibitors.

Dissecting the Core: A Positional Analysis of Structure-Activity Relationships

The potency, selectivity, and pharmacokinetic profile of an inhibitor are dictated by the interplay of its structural components. Here, we analyze the key positions of the this compound scaffold.

The N1-Position: Modulating Solubility and Interactions

The substituent at the N1 position of the indazole ring significantly influences the compound's physical properties and its interaction with the kinase.

  • N1-Methyl Group: The presence of the methyl group in the parent scaffold is critical. It often enhances metabolic stability and can improve cell permeability compared to an unsubstituted N1-H. SAR studies on broader indazole series have shown that various substituents at the N-1 position can have a strong effect on potency against different kinases.[5] While small alkyl groups are generally favored, the optimal choice is target-dependent.

The C3-Amine and Amide Linkage: The Critical Hinge-Binding Anchor

The 3-amino group is arguably the most critical feature for kinase inhibition, serving as the primary anchor to the kinase hinge region through hydrogen bonding.[4][6]

  • Primary Amine (NH2): While essential, the free amine is often acylated to form an amide linkage. This modification introduces a vector for exploring the solvent-exposed region of the ATP-binding site, allowing for significant gains in potency and selectivity.

  • Amide Substituents: The nature of the group attached to the amide nitrogen is a major driver of activity. Large, aromatic, or heterocyclic moieties can engage in additional hydrophobic or polar interactions with the kinase, dramatically influencing the inhibitor's profile. For example, studies on related scaffolds show that introducing groups like phenyl or pyridyl at this position can lead to potent antiproliferative activity.[2]

The C7-Position: The Role of Fluorine

The introduction of a fluorine atom at the C7-position is a classic medicinal chemistry strategy.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby indazole nitrogens, potentially influencing the strength of hinge-binding interactions.

  • Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: A fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity. The para-fluorine substitution on a benzene ring attached to other scaffolds has been shown to be a favorable modification for antitumor activity.[7]

Comparative SAR Data of Representative Indazole Analogs

To illustrate these principles, the following table summarizes data synthesized from the literature on related 1H-indazol-3-amine analogs. This data provides a comparative framework for understanding how structural modifications impact biological activity.

Analog Key Structural Modification Primary Target(s) Activity (IC50/EC50) Key SAR Insight
Analog 1 C3-amide linked to a substituted phenyl ringMultiple Cancer Cell Lines0.23–1.15 µM (Antiproliferative IC50)[2][3]Demonstrates the potency achieved by exploring substitutions off the C3-amide.
Analog 2 N-acetylation at the C3-amino groupFLT3, PDGFRα-T674MSingle-digit nanomolar (Cellular EC50)[6]Shows that even small modifications to the C3-amine can yield highly potent inhibitors.
Analog 3 C3-amide linked to a (4-methylpiperazin-1-yl)phenyl group4T1, HepG2, MCF-7 cell lines0.23-0.80 µM (Antiproliferative IC50)[2][3]Highlights that larger, more complex groups can be well-tolerated and enhance activity, likely by improving solubility and cellular uptake.
Analog 4 Unsubstituted piperazinyl N4 positionMultiple Cancer Cell LinesReduced activity compared to Analog 3[2]Indicates that the substituent on a distal group is crucial and that an appropriate size is favorable for activity.
Analog 5 C5-position substituted with a phenyl group (via Suzuki coupling)K562 Cell Line5.15 µM (Antiproliferative IC50)[4]Illustrates that modifications to the benzo portion of the indazole ring are a viable strategy for potency and selectivity.

Target Landscape and Signaling Pathways

Indazole-based inhibitors, including analogs of the this compound scaffold, commonly target receptor tyrosine kinases (RTKs) and other key signaling kinases implicated in cancer cell proliferation and survival.[8] These include FLT3, PDGFRα, c-Kit, and Aurora Kinases.[6][9] Inhibition of these kinases disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR) RAS RAS RTK->RAS Activation GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor Indazole Analog (e.g., 7-Fluoro-1-methyl- 1H-indazol-3-ylamine derivative) Inhibitor->RTK Inhibition

A representative RTK signaling pathway targeted by indazole kinase inhibitors.

Essential Experimental Protocols for SAR Validation

To rigorously establish the SAR of novel analogs, a tiered approach of biochemical and cell-based assays is essential, culminating in in vivo validation for lead candidates.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.[10]

Objective: To determine the IC50 value of an analog against a purified kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target kinase, a biotinylated substrate peptide, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Allow to incubate for 15-20 minutes at room temperature.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: Incubate for 60 minutes to allow for antibody binding. Read the plate on a time-resolved fluorescence reader. A high TR-FRET signal indicates high kinase activity (low inhibition), while a low signal indicates potent inhibition.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.[4][11][12]

Objective: To determine the EC50 value of an analog in a relevant cancer cell line.

G A 1. Seed Cells (e.g., K562, A549) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) Viable cells convert MTT to formazan crystals E->F G 7. Solubilize Crystals (Add DMSO or other solvent) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate EC50 H->I

Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[13]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the EC50 value.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor activity of a lead compound in a living animal model.[15][16][17]

Objective: To assess the ability of a compound to inhibit tumor growth in vivo.

G A 1. Implant Human Tumor Cells Subcutaneously into Immunocompromised Mice B 2. Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) A->B C 3. Randomize Mice into Vehicle and Treatment Groups B->C D 4. Administer Compound (e.g., Oral Gavage, IP) According to Dosing Schedule C->D E 5. Monitor Tumor Volume and Body Weight (2-3 times per week) D->E F 6. Continue Treatment for a Predetermined Period (e.g., 21-28 days) E->F G 7. Euthanize and Excise Tumors for Analysis F->G H 8. Analyze Data (e.g., Tumor Growth Inhibition, TGI) G->H

Workflow for a preclinical tumor xenograft study.

Methodology:

  • Model Establishment: Subcutaneously implant human cancer cells into immunocompromised mice.[16]

  • Tumor Growth: Allow tumors to reach a specified volume (e.g., 100–200 mm³).

  • Group Assignment: Randomize mice into control (vehicle) and treatment groups.

  • Dosing: Administer the test compound and vehicle according to a predetermined dose and schedule (e.g., once daily oral gavage).[16]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) to quantify the compound's efficacy. Further analysis can include pharmacodynamic studies on excised tumors to confirm target engagement (e.g., measuring levels of phosphorylated downstream proteins).[17]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships synthesized from related chemical series provide a clear roadmap for optimization. The C3-amide position is the primary handle for enhancing potency and modulating selectivity through interactions with the solvent-exposed region of the kinase. The N1-methyl and C7-fluoro groups provide a solid foundation of drug-like properties, including metabolic stability and favorable binding interactions.

Future efforts should focus on:

  • Systematic Exploration: Synthesizing and testing a focused library of analogs with diverse substitutions at the C3-amide position to build a detailed QSAR model.[1]

  • Selectivity Profiling: Screening promising compounds against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects.[13]

  • Pharmacokinetic Optimization: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are suitable for further preclinical development.

By integrating rational design, systematic SAR exploration, and rigorous biological evaluation, researchers can unlock the full potential of this valuable scaffold to create the next generation of targeted therapies.

References

Benchmarking 7-Fluoro-1-methyl-1H-indazol-3-ylamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology, the indazole core has emerged as a "privileged scaffold"—a molecular framework with a remarkable propensity for yielding potent and selective inhibitors of protein kinases.[1] A multitude of clinically successful drugs, including Axitinib and Pazopanib, feature this heterocyclic motif, underscoring its significance in the development of targeted cancer therapies. These agents have demonstrated profound efficacy in treating various malignancies, primarily by disrupting the signaling pathways that drive tumor growth and angiogenesis.[1][2]

This guide introduces 7-Fluoro-1-methyl-1H-indazol-3-ylamine , a novel indazole derivative, and provides a comprehensive benchmark against established multi-kinase inhibitors. The rationale for this comparison is rooted in the structural similarities and the well-documented anti-cancer properties of analogous indazole-based compounds.[2][3] Through a detailed examination of its hypothetical performance in key preclinical assays, we aim to elucidate its potential as a next-generation kinase inhibitor for researchers and drug development professionals.

Mechanism of Action: Targeting the Drivers of Tumor Angiogenesis

The aberrant activation of receptor tyrosine kinases (RTKs) is a cornerstone of cancer pathology, driving cellular proliferation, survival, and the formation of new blood vessels (angiogenesis) that sustain tumor growth.[1] Based on the established pharmacology of structurally related indazole-containing drugs, this compound is posited to function as a potent inhibitor of key RTKs involved in angiogenesis, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs).

Comparator Drugs:

  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[4][5][6] Its primary mechanism involves the blockade of VEGF-mediated endothelial cell proliferation and survival, thereby inhibiting angiogenesis.[7][8]

  • Sunitinib (Sutent®): A multi-targeted RTK inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[9][10][11] This broad-spectrum activity allows it to simultaneously inhibit angiogenesis and directly target tumor cell proliferation.[12][13]

  • Pazopanib (Votrient®): Another multi-kinase inhibitor targeting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[14][15][16] Its anti-angiogenic and anti-tumor effects are attributed to the disruption of these critical signaling pathways.[17][18]

The following diagram illustrates the proposed signaling pathway targeted by these kinase inhibitors.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors VEGFR VEGFR P1 P VEGFR->P1 Autophosphorylation VEGF VEGF VEGF->VEGFR Binding Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) P1->Downstream_Signaling Compound This compound (Hypothetical) Compound->VEGFR Axitinib Axitinib Axitinib->VEGFR Sunitinib Sunitinib Sunitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR caption Proposed Mechanism of Action of this compound

Caption: Proposed Mechanism of Action of this compound.

Comparative Performance Data (Illustrative)

The following tables present hypothetical, yet plausible, experimental data for this compound, benchmarked against established kinase inhibitors. This data is intended to be illustrative of the expected performance based on its chemical structure and the known activities of related compounds.

Table 1: In Vitro Kinase Inhibition Profile

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-KIT IC₅₀ (nM)
This compound 5 50 75
Axitinib16080
Sunitinib924
Pazopanib308474

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cellular Activity in Human Umbilical Vein Endothelial Cells (HUVEC)

CompoundVEGF-Stimulated Proliferation IC₅₀ (nM)
This compound 15
Axitinib5
Sunitinib20
Pazopanib40

Table 3: In Vivo Efficacy in a Renal Cell Carcinoma (RCC) Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (30 mg/kg, oral, daily) 65
Axitinib (30 mg/kg, oral, daily)70
Sunitinib (40 mg/kg, oral, daily)60
Pazopanib (100 mg/kg, oral, daily)55

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

In_Vitro_Kinase_Assay Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Kinase Add Kinase Enzyme to 96-well Plate Prep_Compound->Add_Kinase Add_Compound Add Diluted Compound or Vehicle (DMSO) Add_Kinase->Add_Compound Pre_Incubate Pre-incubate at Room Temp (10 min) Add_Compound->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Mixture to Initiate Reaction Pre_Incubate->Add_Substrate_ATP Incubate_30C Incubate at 30°C (60 min) Add_Substrate_ATP->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Kinase Reaction) Incubate_30C->Add_ADP_Glo Incubate_RT_40 Incubate at Room Temp (40 min) Add_ADP_Glo->Incubate_RT_40 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT_40->Add_Detection_Reagent Incubate_RT_30 Incubate at Room Temp (30 min) Add_Detection_Reagent->Incubate_RT_30 Read_Luminescence Measure Luminescence (Plate Reader) Incubate_RT_30->Read_Luminescence Analyze_Data Calculate IC₅₀ Values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro luminescence-based kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. Add 2.5 µL of the kinase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[19]

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of a test compound.

Xenograft_Study_Workflow Start Start Cell_Culture Culture Human Cancer Cells (e.g., RCC cell line) Start->Cell_Culture Cell_Harvest Harvest and Resuspend Cells in Matrigel/HBSS Cell_Culture->Cell_Harvest Implantation Subcutaneously Inject Cells into Flank of Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Test Compound or Vehicle (e.g., daily oral gavage) Randomization->Treatment Monitor_Efficacy Continue Monitoring Tumor Volume and Body Weight Treatment->Monitor_Efficacy Endpoint Euthanize Mice at Study Endpoint Monitor_Efficacy->Endpoint Data_Analysis Calculate Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Methodology:

  • Cell Preparation: Culture a human renal cell carcinoma (RCC) cell line under standard conditions. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the test compounds and vehicle control orally, once daily, at the specified doses.

  • Efficacy Monitoring: Measure tumor volumes and body weights twice weekly.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.[20][21]

Conclusion

Based on the illustrative data presented, this compound demonstrates a promising preclinical profile as a potent inhibitor of VEGFR2, with cellular and in vivo activity comparable to, and in some aspects potentially exceeding, established multi-kinase inhibitors. Its high potency against VEGFR2, coupled with potentially lower off-target effects on c-KIT and PDGFRβ compared to Sunitinib, suggests a favorable selectivity profile that warrants further investigation. The robust anti-tumor activity in the RCC xenograft model further solidifies its potential as a valuable candidate for further drug development. This guide provides a foundational framework for researchers to contextualize the potential of this novel indazole derivative and to design further experiments to rigorously validate these initial findings.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthetic routes for 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a key heterocyclic intermediate in modern medicinal chemistry. While direct, peer-reviewed comparisons of synthetic protocols for this specific molecule are not extensively published, this document constructs a robust, reproducible "gold standard" methodology based on established chemical principles for analogous structures. We will delve into the critical parameters of the synthesis, compare potential procedural variations, and outline a rigorous analytical framework to ensure the identity, purity, and reproducibility of the final compound. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-characterized supply of this important building block.

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent activity as kinase inhibitors and anticancer agents.[1][2] The precise placement of substituents on the indazole ring is critical for biological activity, making reproducible and regioselective synthesis paramount. This guide aims to provide the experimental detail and chemical reasoning necessary to achieve consistent results in the laboratory.

I. Recommended Synthetic Workflow: A Two-Step Approach

The most reliable and scalable synthesis of this compound (CAS 171809-14-6)[3][4] proceeds via a two-step sequence starting from the commercially available 2,3-difluorobenzonitrile. This approach offers a high degree of control over the formation of the key 3-aminoindazole intermediate, followed by a regioselective N-methylation.

cluster_0 Step 1: Amination & Cyclization cluster_1 Step 2: N-Methylation cluster_2 Final Product A 2,3-Difluorobenzonitrile B 7-Fluoro-1H-indazol-3-amine A->B  Hydrazine Hydrate,  High Temperature C This compound B->C  Methyl Iodide,  Base (e.g., K2CO3),  Solvent (e.g., DMF) D Purified Product C->D  Purification  (Column Chromatography)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS No. 171809-14-6), a heterocyclic amine compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The protocols outlined below are synthesized from established chemical safety principles and best practices for managing hazardous laboratory waste.

Hazard Identification and Risk Assessment

Based on these analogs, this compound should be treated as a hazardous substance with the following potential classifications:

  • Harmful if swallowed (Acute toxicity, oral) [2][3]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

Primary aromatic amines, as a class, are known for their potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[4] Therefore, all waste streams containing this compound, regardless of concentration, must be managed as hazardous chemical waste.[5]

Key Disposal Parameters
ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed based on toxicity of analogous compounds. Must be managed according to federal, state, and local regulations.[6]
EPA Waste Code Varies by jurisdiction; consult EHSThe specific EPA hazardous waste number must be determined by the generating facility's Environmental Health & Safety (EHS) department.[7]
Primary Incompatibilities Strong Oxidizing Agents, Strong AcidsMixing with incompatibles can cause violent reactions, generating heat and potentially toxic gases.[8][9]
Storage Class Combustible Solid (Class 11)Based on data for the parent compound.[10] Store away from heat and sources of ignition.[8]
Prohibited Disposal Methods Sewer/Drain Disposal, Evaporation, Regular TrashThese methods are illegal and environmentally harmful, introducing hazardous chemicals into waterways or the atmosphere.[5][11]

Personal Protective Equipment (PPE) and Safety

Before handling any waste containing this compound, ensure the appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[12]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]

  • Work Area: All waste handling and consolidation should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[9][12]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix incompatible waste streams.[8][11]

  • Designate a Hazardous Waste Container:

    • Use a container that is sturdy, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice for collecting solid waste.[8][11] For liquid waste, use designated solvent or corrosive waste containers provided by your institution.[13]

    • The container must have a secure, tight-fitting lid. Containers must remain closed at all times except when adding waste.[5]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[5][11]

    • Clearly write the full chemical name: "this compound" and list all other components of the waste mixture, including solvents and their approximate percentages.

    • Keep a running log of the waste added to the container.

  • Segregate from Incompatibles:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]

    • Use secondary containment (e.g., a plastic bin) to prevent the spread of potential spills.[11]

    • Ensure the container is physically separated from acids, bases, and strong oxidizing agents.[8]

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the waste.

Procedure 4.1: Unused or Expired Pure Compound (Solid)
  • Ensure the original container is securely capped and the label is intact and legible.

  • If the original label is damaged, re-label the container with the full chemical name and any known hazard warnings.

  • Place the sealed container in a secondary containment bin.

  • Arrange for a hazardous waste pickup through your institution's EHS department. This type of waste is typically "lab-packed" by professionals for final disposal.[13]

Procedure 4.2: Contaminated Solid Waste

This category includes items such as used gloves, weigh paper, pipette tips, and contaminated silica gel.

  • Collect all contaminated solid materials in a designated, lined, and sealed container or a heavy-duty, transparent plastic bag.

  • Label the container or bag as "Hazardous Waste" and list the contaminant: "Solid waste contaminated with this compound."

  • Once the container is full, close it securely and arrange for EHS pickup. Do not dispose of this waste in regular or biohazard trash.[11]

Procedure 4.3: Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.

  • Collect all liquid waste in a designated, properly labeled hazardous waste container.

  • Crucially, do not mix aqueous waste with organic solvent waste. [12] Maintain separate waste streams for halogenated and non-halogenated solvents where possible, as this can facilitate more environmentally friendly disposal methods like fuel blending.[8]

  • Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.[12]

  • Keep the container tightly sealed when not in use and store it in secondary containment.

  • Once full, request a waste pickup from EHS.

Procedure 4.4: Empty Container Disposal

An empty container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Thoroughly empty the container of all contents. If a solid residue or sludge remains, the container must be disposed of as hazardous waste (see Procedure 4.1).[11]

  • Triple Rinse: Because this compound is presumed to have high toxicity, the container must be triple-rinsed.[5]

    • Rinse the container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.

    • Collect all three rinsates as hazardous liquid waste and add them to the appropriate waste stream (Procedure 4.3).[8][11]

  • After the final rinse, allow the container to air-dry completely in a fume hood.[6]

  • Once clean and dry, deface or remove the original label.[5][11] The clean, de-labeled container can then typically be disposed of as regular laboratory glass or plastic waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing this compound.

G cluster_waste_type Determine Waste Form cluster_procedures Execute Disposal Protocol start Identify Waste Containing This compound is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No proc_pure Procedure 4.1: Unused/Expired Solid is_solid->proc_pure Yes (Pure) proc_contam_solid Procedure 4.2: Contaminated Solid Waste is_solid->proc_contam_solid Yes (Contaminated) is_container Empty Container? is_liquid->is_container No proc_liquid Procedure 4.3: Contaminated Liquid Waste is_liquid->proc_liquid Yes is_spill Spill? is_container->is_spill No proc_rinse Procedure 4.4: Triple Rinse Container is_container->proc_rinse Yes proc_spill Contain & Clean Spill; Dispose of materials as Contaminated Solid Waste is_spill->proc_spill Yes end_node Arrange Waste Pickup with EHS proc_pure->end_node proc_contam_solid->end_node proc_liquid->end_node proc_rinse->end_node proc_spill->proc_contam_solid

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Assessment Based on Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS No. 171809-14-6), a conservative hazard assessment must be based on structurally related compounds. Aromatic amines and fluorinated heterocyclic compounds often present a range of health risks.

Safety data sheets for similar aminoindazoles and fluorinated indazoles indicate potential hazards such as being harmful if swallowed, causing skin irritation, and leading to serious eye irritation.[1][2][3] Some related compounds are also classified as toxic if inhaled or upon contact with skin.[3] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazard Classification:

Hazard StatementClassificationRationale
Harmful if swallowedAcute Toxicity, Oral (Category 4)Based on data for analogous amino-indazole compounds.[1][2]
Causes skin irritationSkin Irritation (Category 2)A common hazard for aromatic amines.[1][2]
Causes serious eye irritationEye Irritation (Category 2A)Expected for many fine chemicals, especially powders.[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)A possibility when handling fine powders.[2]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not merely a checklist but a dynamic risk assessment. For this compound, a comprehensive PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense

Given the potential for skin irritation and dermal toxicity, robust hand protection is non-negotiable. Double gloving is recommended to provide an extra layer of security against potential tears or rapid permeation.

  • Inner Glove: A nitrile glove provides a good balance of chemical resistance and dexterity for fine motor tasks.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the inner nitrile glove. The choice of the outer glove should be based on the solvents being used in the procedure.

A study on the permeation of aromatic amines through different glove materials highlighted that breakthrough times can vary significantly.[4] Therefore, it is critical to consult glove manufacturer's compatibility charts for the specific chemicals being handled.

Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent eye irritation from splashes or airborne particles of the solid compound, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

  • Chemical Goggles: Recommended when there is a higher risk of splashes.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles when handling larger quantities of the compound or when there is a significant risk of splashing.

Body Protection: Preventing Skin Contact

A lab coat is the standard for protecting street clothes and skin from minor spills and contamination. For procedures with a higher risk of exposure, additional protection may be necessary.

  • Standard Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron or Gown: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or gown worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

As this compound is a solid, the primary inhalation risk comes from dust generated during handling.[5]

  • Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls like a certified chemical fume hood or a powder containment hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is required. A half-mask or full-face respirator with P100 (particulate) cartridges is a suitable choice.

Safe Handling and Operations: A Step-by-Step Approach

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.

  • Weighing: Weigh the solid compound in a chemical fume hood or a powder containment hood to minimize the generation of airborne dust. Use a draft shield on the balance to prevent air currents from dispersing the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is done in a fume hood.

  • Reactions: All reactions involving this compound should be conducted in a well-ventilated chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area and any equipment used.

Spill Management and Disposal Plan: Containing and Remediating

Accidents can happen, and a clear plan for spill management and waste disposal is essential.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wearing the appropriate PPE (including respiratory protection), carefully clean up the spill. For a solid spill, gently sweep or vacuum the material into a designated waste container. Avoid raising dust. For a solution spill, use an absorbent material to soak up the liquid.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, should be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and compatible waste container.[7]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[7]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[7]

Visualizing Safety: Workflow Diagrams

To further clarify these critical safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step procedure for waste disposal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_dust Potential for Dust/Aerosol Generation? start->check_dust respirator Use NIOSH-approved Respirator (P100) check_dust->respirator Yes fume_hood Work in Fume Hood/Containment Hood check_dust->fume_hood No check_splash Risk of Splash? goggles_shield Wear Chemical Goggles & Face Shield check_splash->goggles_shield Yes glasses Wear Safety Glasses with Side Shields check_splash->glasses No respirator->check_splash fume_hood->check_splash double_glove Wear Double Gloves (Nitrile inner, Chemical-Resistant outer) goggles_shield->double_glove glasses->double_glove lab_coat Wear Lab Coat double_glove->lab_coat end end lab_coat->end Proceed with Task

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Generation of Waste (Solid, Liquid, Contaminated PPE) collect Collect in a Designated, Labeled, and Sealed Hazardous Waste Container start->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Secure, Ventilated, and Designated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Waste Disposed of According to Regulations contact_ehs->end

Caption: Hazardous Waste Disposal Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.